2-Amino-4-morpholinobenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-morpholin-4-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c12-10-7-8(1-2-9(10)11(14)15)13-3-5-16-6-4-13/h1-2,7H,3-6,12H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRWQMUAQBUSQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10591075 | |
| Record name | 2-Amino-4-(morpholin-4-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10591075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
404010-74-8 | |
| Record name | 2-Amino-4-(morpholin-4-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10591075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Amino-4-morpholinobenzoic acid as a chemical building block
An In-Depth Technical Guide to 2-Amino-4-morpholinobenzoic Acid as a Chemical Building Block
Introduction
In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful design and synthesis of novel therapeutic agents. Among the vast arsenal of available scaffolds, this compound has emerged as a particularly valuable and versatile intermediate.[1] Its structure, which marries the privileged anthranilic acid core with a morpholine moiety, offers a unique combination of reactive handles and desirable pharmacokinetic attributes. The presence of an amino group, a carboxylic acid, and an electron-rich aromatic system provides multiple points for chemical modification, while the morpholine ring is a well-established pharmacophore known to enhance aqueous solubility and metabolic stability.[1][2]
This technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive exploration of this compound, from its fundamental physicochemical properties and synthesis to its core applications in the construction of complex, biologically active molecules. The narrative emphasizes the causality behind experimental choices, offering field-proven insights to empower the rational design of next-generation pharmaceuticals.
Part 1: Physicochemical Properties and Structural Analysis
A thorough understanding of a building block's intrinsic properties is the foundation for its effective utilization. This compound's reactivity and handling characteristics are dictated by its unique molecular architecture.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 404010-74-8 | [3][4] |
| Molecular Formula | C₁₁H₁₄N₂O₃ | [4] |
| Molecular Weight | 222.24 g/mol | [4] |
| Appearance | White to yellow or grey solid | [3] |
| IUPAC Name | 2-amino-4-morpholin-4-ylbenzoic acid | [1][3] |
| Synonyms | This compound | [1][3] |
Structural Insights for Synthesis
The molecule's utility stems from the interplay of its three key components:
-
The Anthranilic Acid Core : As an ortho-aminobenzoic acid, this scaffold is a classic precursor for the synthesis of various fused heterocyclic systems, most notably quinazolines and quinazolinones, which are prominent in many kinase inhibitors.[5][6]
-
The Nucleophilic Amino Group : The primary aromatic amine at the 2-position is a potent nucleophile, readily participating in acylation, sulfonylation, and alkylation reactions. Its position ortho to the carboxylic acid is critical for cyclization reactions.
-
The Carboxylic Acid Group : This functional group is a versatile handle for forming amide bonds, esters, and other derivatives. Amide coupling is a cornerstone of medicinal chemistry, used to append different fragments to the core structure.
-
The Morpholine Moiety : Attached at the 4-position, the morpholine ring serves two primary purposes. Electronically, its nitrogen atom acts as an electron-donating group, activating the aromatic ring towards certain reactions. Pharmacokinetically, it is a proven strategy to disrupt planarity, increase polarity, and improve aqueous solubility and metabolic stability of a drug candidate, often leading to a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1][2]
Part 2: Synthesis of this compound
While commercially available, understanding the synthesis of the title compound provides insight into its chemistry and potential impurities. A common and logical approach involves a two-step sequence starting from a halogenated nitrobenzoic acid.
Proposed Synthetic Workflow
The synthesis hinges on two robust and well-documented reaction types: Nucleophilic Aromatic Substitution (SNAr) and nitro group reduction.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Morpholino-4-nitrobenzoic acid (SNAr Reaction)
-
Rationale: The reaction proceeds via an SNAr mechanism. A starting material like 2-fluoro-4-nitrobenzoic acid is chosen because the fluorine atom is an excellent leaving group, and the aromatic ring is strongly activated towards nucleophilic attack by the electron-withdrawing nitro group. A non-nucleophilic base is used to neutralize the H-F formed during the reaction.
-
Procedure:
-
To a solution of 2-fluoro-4-nitrobenzoic acid (1.0 eq) in dimethyl sulfoxide (DMSO, 5-10 mL/g), add morpholine (1.2 eq) followed by anhydrous potassium carbonate (2.5 eq).
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
After completion, cool the mixture to room temperature and pour it into ice-water (10x the volume of DMSO).
-
Acidify the aqueous solution with 2N HCl to a pH of ~3-4.
-
The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and dried under vacuum to yield 2-morpholino-4-nitrobenzoic acid.
-
Step 2: Synthesis of this compound (Nitro Reduction)
-
Rationale: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups. Palladium on carbon (Pd/C) is a standard, highly effective catalyst. The reaction is typically carried out under a positive pressure of hydrogen gas.
-
Procedure:
-
Charge a hydrogenation vessel with 2-morpholino-4-nitrobenzoic acid (1.0 eq) and a solvent such as ethanol or methanol.
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10% w/w).
-
Seal the vessel, purge with nitrogen, and then introduce hydrogen gas (typically 50 psi).
-
Stir the mixture vigorously at room temperature for 6-12 hours or until hydrogen uptake ceases.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield this compound, which can be further purified by recrystallization if necessary.
-
Part 3: Core Synthetic Applications in Medicinal Chemistry
The true value of this compound lies in its utility to construct more complex molecular architectures. Its bifunctional nature allows for selective and sequential reactions.
A. Derivatization via Amide Bond Formation
This is one of the most common applications, leveraging the carboxylic acid moiety to connect to various amine-containing fragments.
Caption: General workflow for amide bond formation.
-
Rationale: Peptide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (Hydroxybenzotriazole) activate the carboxylic acid, facilitating nucleophilic attack by the amine. A hindered base like DIPEA (N,N-Diisopropylethylamine) is used to scavenge the acid formed without interfering with the primary amine.
-
General Protocol for Amide Coupling:
-
Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent like DMF or DCM.
-
Add HOBt (1.2 eq) and EDC (1.2 eq) and stir the mixture at 0 °C for 20 minutes to pre-activate the acid.
-
Add the desired primary or secondary amine (1.1 eq) followed by DIPEA (2.5 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate), wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
B. Synthesis of Fused Heterocyclic Scaffolds: Quinazolinones
The ortho-amino-carboxy arrangement is ideal for constructing quinazolinone and quinazoline cores, which are central to numerous FDA-approved kinase inhibitors.[6]
Caption: Cyclization to form a quinazolinone core.
-
Rationale: Heating an anthranilic acid with formic acid or a derivative like formamide or an orthoester leads to an initial acylation of the amino group, followed by an intramolecular cyclization and dehydration to form the fused heterocyclic ring system.
-
General Protocol for Quinazolinone Formation:
-
In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq) with an excess of formamide (10-20 eq).
-
Heat the mixture to 150-160 °C and maintain for 4-8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into cold water, and collect the resulting precipitate by filtration.
-
Wash the solid with water and dry to yield the crude quinazolinone product, which can be purified by recrystallization from a suitable solvent like ethanol.
-
Part 4: Therapeutic Potential of Derivatives
The derivatives of this compound have shown promise across multiple therapeutic areas, underscoring its importance as a versatile scaffold.
Table 2: Therapeutic Applications of Aminobenzoic Acid Scaffolds
| Therapeutic Area | Target Class/Mechanism | Rationale & Example | Reference(s) |
| Oncology | Protein Kinase Inhibitors | The 2-aminobenzoic acid core is a key feature of many kinase inhibitors. The morpholine can provide crucial interactions in the kinase binding pocket and improve drug-like properties. | [5][6][7] |
| Neurodegenerative Disease | Acetylcholinesterase (AChE) Inhibitors | Derivatives of aminobenzoic acids have been investigated as potential inhibitors of AChE, a key target in the treatment of Alzheimer's disease. | [1][8] |
| Infectious Diseases | Antifolates | As an analog of para-aminobenzoic acid (PABA), this scaffold can be used to design inhibitors of dihydropteroate synthase, an essential enzyme in the folate synthesis pathway of many microorganisms. | [1][9] |
| Inflammation | Anti-inflammatory Agents | Various derivatives of 2-amino benzoic acid have been synthesized and shown to possess potent anti-inflammatory and analgesic properties. | [10] |
Conclusion
This compound is a powerful and enabling building block for modern drug discovery. Its value extends beyond its individual functional groups to the synergistic combination of a reactive and versatile anthranilic acid core with the pharmacokinetically favorable morpholine moiety. By providing multiple handles for synthetic diversification and a proven scaffold for constructing high-value heterocyclic systems, it allows medicinal chemists to efficiently explore chemical space and engineer molecules with tailored biological activities and improved therapeutic profiles. A deep understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for unlocking its full potential in the development of innovative medicines.
References
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This compound | CAS 404010-74-8. AMERICAN ELEMENTS. [Link]
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This compound, 95% Purity, C11H14N2O3, 1 gram. LabAlley. [Link]
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Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. PubMed. [Link]
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Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. National Institutes of Health (NIH). [Link]
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List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. ResearchGate. [Link]
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Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. MDPI. [Link]
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Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. [Link]
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Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. PubMed. [Link]
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An In-Depth Technical Guide to Exploring the Pharmacophore of 2-Amino-4-morpholinobenzoic Acid Derivatives as Novel Therapeutic Agents
Abstract
The 2-amino-4-morpholinobenzoic acid scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating significant potential as antiproliferative agents through mechanisms such as the inhibition of phosphatidylcholine-specific phospholipase C (PC-PLC).[1][2] A deep understanding of the key molecular features responsible for this biological activity—the pharmacophore—is critical for the rational design of next-generation therapeutics with enhanced potency and selectivity. This technical guide provides a comprehensive framework for researchers and drug development professionals to elucidate, validate, and utilize the pharmacophore of this important molecular class. We will detail a systematic approach that integrates computational modeling with experimental validation, ensuring a robust and self-validating pathway for lead discovery and optimization.
Introduction: The Therapeutic Potential of the this compound Scaffold
The dysregulation of cellular signaling pathways is a hallmark of many diseases, including cancer. One such pathway involves choline phospholipid metabolism, which has been implicated in tumorigenesis and progression.[2] The enzyme phosphatidylcholine-specific phospholipase C (PC-PLC) is a key player in this process, and its overexpression has been linked to various cancers.[1] Consequently, inhibitors of PC-PLC are of significant interest as potential anticancer therapeutics.
The this compound core represents a promising scaffold for the development of such inhibitors. This structure combines several key chemical features: a central aromatic ring, an amino group, a carboxylic acid (or a derivative like a hydroxamic acid), and a morpholine ring.[1][2] These features provide a rich three-dimensional arrangement of hydrogen bond donors, acceptors, hydrophobic regions, and potential ionic interaction points, making it an ideal candidate for pharmacophore modeling. By identifying the essential spatial arrangement of these features, we can accelerate the discovery of novel compounds that can effectively interact with the biological target and elicit a therapeutic response.[3][4]
This guide will outline a comprehensive workflow for dissecting the pharmacophore of this scaffold, from initial hypothesis generation using computational methods to rigorous experimental validation.
Fundamentals of Pharmacophore Modeling: A Dual-Pronged Approach
A pharmacophore is defined by IUPAC as "the ensemble of steric and electronic features that is necessary to ensure the optimal supra-molecular interactions with a specific biological target structure and to trigger (or to block) its biological response."[3] In essence, it is a three-dimensional abstract representation of the key features a molecule must possess to be biologically active. There are two primary approaches to generating a pharmacophore model, the choice of which depends on the available information about the biological target.[5][6]
-
Ligand-Based Pharmacophore Modeling: This approach is utilized when the three-dimensional structure of the target protein is unknown.[6] It relies on a set of known active compounds to identify the common chemical features that are essential for their biological activity. By aligning these active molecules, a common feature pharmacophore model can be generated.[5]
-
Structure-Based Pharmacophore Modeling: When the 3D structure of the target protein (e.g., from X-ray crystallography or cryo-EM) is available, this method can be employed.[3][6] The model is built by identifying the key interaction points between the protein and a bound ligand within the active site.[5] This provides a more direct understanding of the features required for binding.
For a robust investigation of the this compound pharmacophore, a combination of both approaches is recommended, where possible.
A Systematic Workflow for Pharmacophore Elucidation
We propose a multi-step, iterative process to define and validate the pharmacophore for this compound derivatives. This workflow is designed to be self-validating at each critical stage.
Diagram: Overall Pharmacophore Discovery Workflow
Caption: A comprehensive workflow for pharmacophore discovery and validation.
Phase 1: Pharmacophore Hypothesis Generation
Protocol: Ligand-Based Model Generation
-
Data Set Preparation:
-
Compile a structurally diverse set of known active this compound derivatives with their corresponding biological activity data (e.g., IC₅₀ values).[7]
-
Create a "training set" of the most active compounds.
-
Create a "test set" of compounds with varied activity to validate the model later.[8]
-
Include a set of known inactive compounds to ensure the model can discriminate between active and inactive molecules.[7]
-
-
Conformational Analysis:
-
For each molecule in the training set, generate a diverse set of low-energy conformations to represent its flexibility in solution.
-
-
Feature Identification and Mapping:
-
Identify key pharmacophoric features for each conformation. For the this compound scaffold, these would likely include:
-
Hydrogen Bond Acceptor (HBA)
-
Hydrogen Bond Donor (HBD)
-
Aromatic Ring (AR)
-
Hydrophobic (HY)
-
Positive/Negative Ionizable
-
-
-
Model Generation:
-
Hypothesis Scoring and Selection:
-
Rank the generated models based on their ability to map the most active compounds while excluding inactive ones.
-
Diagram: Hypothetical Pharmacophore for this compound
Caption: A hypothetical 3D pharmacophore model illustrating key features.
Phase 2: Computational Validation and Virtual Screening
Protocol: Pharmacophore Model Validation
-
Test Set Validation:
-
Screen the previously created test set of compounds against the generated pharmacophore models. A good model should accurately predict the activity of these compounds.[8]
-
-
Decoy Set Validation:
-
Create a decoy set, which is a large collection of drug-like molecules with different structures but similar physical properties to the active compounds.
-
Screen the decoy set against the pharmacophore model. A robust model will have a low hit rate for these decoy molecules, demonstrating its specificity.[8]
-
-
Statistical Validation:
-
Employ methods like Receiver Operating Characteristic (ROC) curve analysis to quantify the model's ability to distinguish between active and inactive compounds.[3]
-
Protocol: Virtual Screening
-
Database Selection:
-
Choose large compound libraries for screening, such as ZINC, ChemBridge, or internal corporate databases.
-
-
Pharmacophore-Based Screening:
-
Use the validated pharmacophore model as a 3D query to search the selected databases.[7] This will identify molecules that fit the required pharmacophoric features.
-
-
Hit Filtering and ADMET Prediction:
-
Filter the initial hits based on drug-likeness criteria (e.g., Lipinski's Rule of Five) and predict their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to prioritize compounds with favorable pharmacokinetic profiles.[8]
-
-
Molecular Docking:
-
If a structure of the target protein is available, perform molecular docking studies on the filtered hits to predict their binding orientation and affinity within the active site.[10] This adds another layer of validation and helps in prioritizing candidates for experimental testing.
-
Phase 3: Experimental Validation and Optimization
Protocol: In Vitro Biological Evaluation
-
Hit Acquisition:
-
Purchase or synthesize the most promising candidate compounds identified through virtual screening.
-
-
Binding Assays:
-
Perform in vitro binding assays (e.g., surface plasmon resonance, isothermal titration calorimetry) to confirm direct interaction with the target protein and determine binding affinity (K_D).
-
-
Functional Assays:
-
Conduct functional assays to measure the biological activity of the compounds, such as enzyme inhibition assays (to determine IC₅₀ or K_i) or cell-based assays to assess their antiproliferative effects.[1]
-
Data Summary: Hypothetical Screening Results
| Compound ID | Pharmacophore Fit Score | Predicted Binding Affinity (kcal/mol) | Experimental IC₅₀ (µM) |
| Hit-001 | 0.95 | -9.2 | 0.5 |
| Hit-002 | 0.91 | -8.8 | 1.2 |
| Hit-003 | 0.88 | -8.5 | 5.8 |
| Decoy-101 | 0.65 | -6.1 | >100 |
Structure-Activity Relationship (SAR) Analysis:
The results from the biological assays will provide crucial data for establishing a structure-activity relationship.[7] By comparing the activity of the hits, one can refine the pharmacophore model and guide the next round of lead optimization. This iterative process of design, synthesis, and testing is fundamental to modern drug discovery.
Conclusion and Future Directions
This guide has outlined a robust, multi-faceted strategy for exploring the pharmacophore of this compound derivatives. By combining ligand- and structure-based computational approaches with rigorous experimental validation, researchers can efficiently navigate the chemical space to identify novel and potent therapeutic agents. The validated pharmacophore model serves not only as a tool for virtual screening but also as a foundational blueprint for the rational design and optimization of future drug candidates. The continued application of these principles will undoubtedly accelerate the translation of this promising chemical scaffold into clinically valuable therapeutics.
References
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DergiPark. (2021-06-25). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Retrieved from [Link]
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A Comprehensive Guide to the Top 8 Pharmacophore Modeling Software. (n.d.). Retrieved from [Link]
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Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. (2025-05-15). Retrieved from [Link]
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Drug Design by Pharmacophore and Virtual Screening Approach. (2022-05-23). National Institutes of Health. Retrieved from [Link]
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Pharmacophore modeling and docking techniques. (n.d.). Slideshare. Retrieved from [Link]
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Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. (n.d.). PubMed Central. Retrieved from [Link]
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Pharmacophore modeling, its applications, and experimental validation... (n.d.). ResearchGate. Retrieved from [Link]
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Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. (n.d.). MDPI. Retrieved from [Link]
-
Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. (n.d.). RSC Publishing. Retrieved from [Link]
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Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors. (n.d.). National Institutes of Health. Retrieved from [Link]
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Methodological & Application
Synthesis of 2-Amino-4-morpholinobenzoic Acid Derivatives: A Detailed Guide for Medicinal Chemistry
Introduction: The Significance of the 2-Amino-4-morpholinobenzoic Acid Scaffold
In the landscape of modern drug discovery, the this compound scaffold has emerged as a privileged structure, serving as a versatile building block for a diverse array of biologically active molecules.[1] Its inherent structural features—a reactive aminobenzoic acid core coupled with a morpholine moiety—offer a unique combination of properties that are highly desirable in medicinal chemistry. The morpholine ring is a common pharmacophore known to enhance aqueous solubility and metabolic stability, crucial parameters for optimizing the pharmacokinetic profile of drug candidates.[2] Derivatives of aminobenzoic acid are integral to the synthesis of compounds with a wide range of therapeutic applications, including potent anti-inflammatory, analgesic, and anticancer agents.[3][4]
This technical guide provides a comprehensive, in-depth protocol for the synthesis of this compound and its derivatives, designed for researchers, scientists, and professionals in the field of drug development. We will delve into the strategic considerations behind the synthetic pathway, offer detailed, step-by-step experimental procedures, and discuss the critical aspects of characterization and potential applications.
Strategic Approach to Synthesis: A Two-Step Pathway
The most logical and efficient synthetic route to this compound commences with a readily available starting material, 4-chloro-2-nitrobenzoic acid. This strategy involves two key transformations: a palladium-catalyzed Buchwald-Hartwig amination to introduce the morpholine group, followed by the selective reduction of the nitro group to the desired amine.
This pathway is advantageous as it utilizes well-established and robust reactions, allowing for high yields and purity. The choice of a nitro-substituted precursor is deliberate; the nitro group is a strong electron-withdrawing group, which facilitates the initial nucleophilic aromatic substitution. Subsequently, the nitro group can be selectively reduced to an amine under conditions that are compatible with the other functional groups in the molecule.
Caption: Overall synthetic workflow.
Part 1: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[5] This reaction allows for the formation of a carbon-nitrogen bond between an aryl halide and an amine, a transformation that is often challenging to achieve through traditional methods.[5]
Mechanism in Brief: The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination. The Pd(0) catalyst first undergoes oxidative addition to the aryl halide (4-chloro-2-nitrobenzoic acid). The resulting Pd(II) complex then coordinates with the amine (morpholine). In the presence of a base, the amine is deprotonated to form an amido complex. Finally, reductive elimination from this complex yields the desired arylamine product (2-nitro-4-morpholinobenzoic acid) and regenerates the Pd(0) catalyst.
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Experimental Protocol: Synthesis of 2-Nitro-4-morpholinobenzoic acid
Materials:
-
4-Chloro-2-nitrobenzoic acid
-
Morpholine
-
Bis(dibenzylideneacetone)palladium(0) [Pd(dba)2]
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Water (deionized)
-
Brine (saturated NaCl solution)
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Inert Atmosphere: To a flame-dried two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Pd(dba)2 (1.5 mol%) and XPhos (3.0 mol%). Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Reagent Addition: Under the inert atmosphere, add sodium tert-butoxide (2.0 equivalents) and anhydrous toluene. Stir the mixture at room temperature for 10 minutes.
-
Substrate Addition: Add 4-chloro-2-nitrobenzoic acid (1.0 equivalent) and morpholine (1.5 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 110 °C) and maintain for 6-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure 2-nitro-4-morpholinobenzoic acid.
| Parameter | Value |
| Catalyst Loading | 1.5 mol% Pd(dba)2 |
| Ligand Loading | 3.0 mol% XPhos |
| Base | 2.0 equiv. NaOtBu |
| Solvent | Toluene |
| Temperature | Reflux (~110 °C) |
| Typical Yield | 85-95% |
Part 2: Reduction of the Nitro Group
The final step in the synthesis is the reduction of the nitro group of 2-nitro-4-morpholinobenzoic acid to the corresponding amine. Several methods are available for this transformation, with catalytic hydrogenation being one of the most common and cleanest.[6]
Causality in Method Selection: Catalytic hydrogenation using palladium on carbon (Pd/C) is often preferred due to its high efficiency, selectivity, and the fact that the byproducts are typically water and the consumed hydrogen gas, making for a straightforward work-up.[5] Alternatively, chemical reduction using reagents like tin(II) chloride (SnCl2) in hydrochloric acid is also effective, particularly when hydrogenation equipment is not available.[6]
Experimental Protocol: Synthesis of this compound
Method A: Catalytic Hydrogenation
Materials:
-
2-Nitro-4-morpholinobenzoic acid
-
10% Palladium on carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas
Procedure:
-
Reaction Setup: In a hydrogenation vessel, dissolve 2-nitro-4-morpholinobenzoic acid (1.0 equivalent) in methanol or ethanol.
-
Catalyst Addition: Carefully add 10% Pd/C (typically 5-10% by weight of the starting material) to the solution.
-
Hydrogenation: Secure the vessel to a hydrogenation apparatus (e.g., a Parr shaker). Purge the system with hydrogen gas and then pressurize to 30-50 psi.
-
Reaction: Stir the mixture vigorously at room temperature until the uptake of hydrogen ceases (typically 2-4 hours).
-
Filtration: Carefully vent the hydrogen and purge the system with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional solvent.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure to yield this compound. The product is often of sufficient purity for subsequent use, but can be recrystallized if necessary.
| Parameter | Value |
| Catalyst | 10% Pd/C |
| Solvent | Methanol or Ethanol |
| Hydrogen Pressure | 30-50 psi |
| Temperature | Room Temperature |
| Typical Yield | >95% |
Method B: Chemical Reduction with Tin(II) Chloride
Materials:
-
2-Nitro-4-morpholinobenzoic acid
-
Tin(II) chloride dihydrate (SnCl2·2H2O)
-
Concentrated Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
Procedure:
-
Dissolution: Dissolve 2-nitro-4-morpholinobenzoic acid (1.0 equivalent) in ethanol in a round-bottom flask.
-
Reagent Addition: In a separate flask, dissolve tin(II) chloride dihydrate (4-5 equivalents) in concentrated hydrochloric acid. Add this solution to the solution of the nitro compound.
-
Reaction: Heat the reaction mixture to reflux for 1-2 hours. Monitor the reaction by TLC.
-
Neutralization: After completion, cool the reaction mixture in an ice bath and carefully neutralize with a concentrated NaOH solution until the pH is basic. This will precipitate tin salts.
-
Filtration: Filter the mixture to remove the tin salts and wash the solid with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentration: Concentrate the organic layer under reduced pressure to obtain this compound.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic peaks for the aromatic protons, the morpholine protons, and the amine and carboxylic acid protons. The disappearance of the nitro group and the appearance of the amino group will cause a significant upfield shift of the aromatic protons.
-
¹³C NMR Spectroscopy: The carbon NMR will show the expected number of signals corresponding to the different carbon environments in the molecule.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the calculated mass of the product.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretches of the primary amine (around 3300-3500 cm⁻¹), the C=O stretch of the carboxylic acid (around 1680-1710 cm⁻¹), and the broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹).[7]
Applications in Drug Development
The this compound scaffold is a valuable starting point for the synthesis of a wide range of derivatives with potential therapeutic applications. The amino and carboxylic acid functional groups provide convenient handles for further chemical modifications, such as amide bond formation, esterification, and N-alkylation. These modifications allow for the exploration of the structure-activity relationship (SAR) and the fine-tuning of the pharmacological properties of the resulting compounds.
Derivatives of this scaffold have been investigated as:
-
Kinase Inhibitors: The 4-aminoquinazoline core, which can be synthesized from 2-aminobenzoic acid derivatives, is a well-known pharmacophore in many approved anticancer drugs that target kinases.[4]
-
Anti-inflammatory Agents: The anthranilic acid moiety is a key structural feature in several non-steroidal anti-inflammatory drugs (NSAIDs).[3]
-
Antimicrobial Agents: Para-aminobenzoic acid (PABA) and its analogs are known to interfere with folate synthesis in bacteria, leading to antimicrobial activity.[1]
Conclusion
This guide has outlined a robust and efficient synthetic protocol for the preparation of this compound derivatives. By employing a strategic two-step approach involving a Buchwald-Hartwig amination and a subsequent nitro group reduction, researchers can readily access this valuable scaffold for applications in medicinal chemistry and drug discovery. The detailed experimental procedures and the discussion of the underlying chemical principles provide a solid foundation for the successful synthesis and further derivatization of this important class of compounds.
References
- Nolan, S. P., & Organ, M. G. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Dalton Transactions, (44), 5275–5283.
- Stolar, T., & Užarević, K. (2020).
- Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2020).
- Yamada, K., et al. (2019). Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). Scientific Reports, 9(1), 1-9.
- US Patent US3882171A, "Hydrogenation of nitrobenzoic acids," issued 1975-05-06.
- US Patent US2344244A, "Catalytic hydrogenation of nitro compounds," issued 1944-03-14.
- Jagadeesh, R. V., et al. (2017). Hydrogenation of nitro-heterocycles and aliphatic nitro compounds catalyzed cobalt-terephthalic acid MOF@C-800-catalyst.
- Ananikov, V. P., et al. (2017). Optimization of the model Buchwald-Hartwig reaction of morpholine and.... Catalysis Science & Technology, 7(21), 5037-5049.
- Smith, J. A. (2023). Spectroscopy Data for Undergraduate Teaching.
-
PrepChem.com. (n.d.). Synthesis of 2-nitrobenzoic acid. Retrieved from [Link]
- Kumar, A., et al. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry, 11(23), 5281-5291.
- Samsonowicz, M., et al. (2005). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure, 744-746, 735-744.
- Yıldırım, M. H. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Bilge International Journal of Science and Technology Research, 2(1), 74-82.
- CN Patent CN108864380A, "Preparation method of 2- (3-amino-4-chlorobenzoyl) benzoic acid," issued 2018-11-20.
- Mandal, K. K. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. St.
- Purohit, D., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences, 6(S2), 1033-1048.
-
Quora. (2020). How to synthesis 4-chloro-2-nitrobenzoic acid from benzene? What are the steps. Retrieved from [Link]
- US Patent US2458214A, "Hydrogenation of nitro compounds," issued 1949-01-04.
- Das, D., et al. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry, 172, 103-125.
- Al-Otaibi, J. S., et al. (2022).
- Sharma, V., et al. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry. European Journal of Medicinal Chemistry, 114, 124-151.
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2-Amino-4-morpholinobenzoic Acid: A Versatile Scaffold for Modern Medicinal Chemistry
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of contemporary drug discovery, the identification and optimization of privileged scaffolds—molecular frameworks that can interact with multiple biological targets—is a cornerstone of efficient medicinal chemistry campaigns. 2-Amino-4-morpholinobenzoic acid has emerged as one such scaffold, offering a unique combination of structural features that render it a valuable starting point for the synthesis of novel therapeutic agents. This technical guide provides an in-depth exploration of the this compound core, detailing its synthesis, derivatization, and application in medicinal chemistry, with a primary focus on its established role in the development of anticancer agents and its potential in other therapeutic arenas.
The inherent structural attributes of this compound, namely a synthetically versatile aminobenzoic acid core appended with a morpholine moiety, provide a rich playground for chemical modification.[1] The amino and carboxylic acid functional groups serve as handles for a multitude of chemical transformations, allowing for the systematic exploration of structure-activity relationships (SAR). The morpholine ring, a common pharmacophore, often imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, which are critical for the development of viable drug candidates.[2]
This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only detailed protocols but also the scientific rationale behind the experimental choices, thereby fostering a deeper understanding of how to effectively leverage this promising scaffold in medicinal chemistry research.
Core Synthesis of the this compound Scaffold
A robust and reproducible synthesis of the core scaffold is the essential first step in any medicinal chemistry program. While various methods can be envisaged, a practical and scalable approach involves a nucleophilic aromatic substitution (SNAr) reaction followed by a reduction. A logical starting material is 4-fluoro-2-nitrobenzoic acid, leveraging the high reactivity of the activated fluoro- leaving group.
Protocol 1: Synthesis of this compound
This two-step protocol outlines the synthesis of the title scaffold from commercially available 4-fluoro-2-nitrobenzoic acid.
Step 1: Synthesis of 4-morpholino-2-nitrobenzoic acid
-
Rationale: This step employs a nucleophilic aromatic substitution reaction. The fluorine atom at the 4-position is activated by the electron-withdrawing nitro group at the 2-position, making it susceptible to displacement by the secondary amine of morpholine.[3] The choice of a polar aprotic solvent like DMSO facilitates the reaction by solvating the cation and leaving the nucleophile relatively free. A mild base like potassium carbonate is used to neutralize the HF generated during the reaction.
-
Materials:
-
4-Fluoro-2-nitrobenzoic acid
-
Morpholine
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of 4-fluoro-2-nitrobenzoic acid (1.0 eq) in DMSO, add potassium carbonate (2.0 eq) and morpholine (1.2 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous mixture to pH 3-4 with 1 M HCl to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from an ethanol/water mixture to yield 4-morpholino-2-nitrobenzoic acid as a solid.
-
Step 2: Reduction of 4-morpholino-2-nitrobenzoic acid to this compound
-
Rationale: The nitro group is a versatile functional group that can be readily reduced to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.[4] Palladium on carbon (Pd/C) is a commonly used catalyst for this purpose. The reaction is typically carried out in a protic solvent like ethanol or methanol under a hydrogen atmosphere.
-
Materials:
-
4-Morpholino-2-nitrobenzoic acid
-
10% Palladium on carbon (Pd/C)
-
Ethanol
-
Hydrogen gas (H₂)
-
Celite®
-
-
Procedure:
-
In a hydrogenation vessel, dissolve 4-morpholino-2-nitrobenzoic acid (1.0 eq) in ethanol.
-
Carefully add 10% Pd/C (5-10% w/w) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel, evacuate the atmosphere, and then introduce hydrogen gas (typically 50 psi).
-
Stir the reaction mixture vigorously at room temperature for 6-12 hours, or until hydrogen uptake ceases. Monitor the reaction by TLC.
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the final product.
-
Sources
Application Notes and Protocols: A Guide to the Enzyme Inhibition Assay of 2-Amino-4-morpholinobenzoic Acid
Introduction: Unveiling the Inhibitory Potential of Novel Small Molecules
In the landscape of drug discovery and development, the identification and characterization of novel enzyme inhibitors are of paramount importance. Enzymes, as biological catalysts, play critical roles in a myriad of physiological and pathological processes, making them attractive targets for therapeutic intervention.[1] 2-Amino-4-morpholinobenzoic acid is a synthetic organic compound with a chemical structure that suggests potential interactions with various enzyme active sites. Its aminobenzoic acid scaffold is a recurring motif in a number of known enzyme inhibitors. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the enzyme inhibition screening of this compound, with a detailed protocol for a likely target, dihydropteroate synthase (DHPS).
The rationale for selecting DHPS as a primary candidate for inhibition by this compound stems from the structural analogy of the latter to p-aminobenzoic acid (PABA), the natural substrate for DHPS.[2][3] DHPS is a key enzyme in the folate biosynthesis pathway of many microorganisms, a pathway absent in humans, making it an excellent target for antimicrobial agents.[3][4] Derivatives of PABA have been extensively studied as inhibitors of DHPS.[5]
While DHPS is a prime suspect, it is crucial to recognize that aminobenzoic acid derivatives have demonstrated inhibitory activity against a range of other enzymes. For instance, certain aminobenzoic acids can inhibit tyrosinase, an enzyme involved in melanin synthesis, and dihydrofolate reductase (DHFR), another crucial enzyme in the folate pathway.[6][7] Therefore, the principles and protocols outlined in this guide can be adapted to screen this compound against a broader panel of enzymes.
Scientific Underpinnings: The Logic of Enzyme Inhibition Assays
An enzyme inhibition assay is a laboratory procedure designed to assess the ability of a specific compound to reduce the rate of an enzyme-catalyzed reaction. The fundamental principle involves measuring the enzyme's activity in the presence and absence of the potential inhibitor. A decrease in enzyme activity in the presence of the compound indicates inhibition.
There are several modes of enzyme inhibition, each with a distinct mechanism:
-
Competitive Inhibition: The inhibitor molecule structurally resembles the substrate and competes for the same active site on the enzyme. This form of inhibition can be overcome by increasing the substrate concentration.[8]
-
Non-competitive Inhibition: The inhibitor binds to a site on the enzyme distinct from the active site (an allosteric site). This binding event alters the enzyme's conformation, reducing its catalytic efficiency regardless of the substrate concentration.[8][9]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, preventing the formation of the product.[8]
Understanding the type of inhibition is crucial for drug development as it provides insights into the inhibitor's mechanism of action and can guide further optimization. This is typically determined through kinetic studies where the reaction rate is measured at varying substrate and inhibitor concentrations.
Experimental Workflow: A Visual Guide
The following diagram illustrates the general workflow for screening and characterizing an enzyme inhibitor.
Figure 1. A generalized workflow for an enzyme inhibition assay.
Detailed Protocol: Dihydropteroate Synthase (DHPS) Inhibition Assay
This protocol provides a detailed method for assessing the inhibitory activity of this compound against dihydropteroate synthase. The assay measures the production of pyrophosphate (PPi), a product of the DHPS-catalyzed reaction, using a colorimetric detection method.
Materials and Reagents
-
Purified recombinant Dihydropteroate Synthase (DHPS)
-
This compound
-
p-Aminobenzoic acid (PABA) - Substrate
-
6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) - Substrate
-
Tris-HCl buffer (e.g., 100 mM, pH 8.5)
-
MgCl₂
-
Dithiothreitol (DTT)
-
Pyrophosphate detection kit (e.g., based on the conversion of PPi to a colored or fluorescent product)
-
96-well microplates (clear, flat-bottom)
-
Microplate reader
-
Dimethyl sulfoxide (DMSO)
Step-by-Step Methodology
-
Preparation of Reagents:
-
Assay Buffer: Prepare a 100 mM Tris-HCl buffer containing 10 mM MgCl₂ and 1 mM DTT, adjusted to pH 8.5.
-
Enzyme Solution: Prepare a working solution of DHPS in assay buffer. The final concentration should be optimized to yield a linear reaction rate for at least 15-20 minutes.
-
Substrate Solutions: Prepare stock solutions of PABA and DHPP in the assay buffer. The final concentrations used in the assay should be around the Michaelis constant (Km) for each substrate to ensure sensitivity to competitive inhibition.
-
Inhibitor Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Inhibitor Dilutions: Perform serial dilutions of the inhibitor stock solution in the assay buffer to obtain a range of concentrations for testing. Ensure the final DMSO concentration in all wells is constant and does not exceed 1% (v/v), as higher concentrations can inhibit enzyme activity.
-
-
Assay Setup (96-well plate):
-
Test Wells: Add a fixed volume of each dilution of this compound.
-
Positive Control: Add a known DHPS inhibitor (e.g., sulfamethoxazole) at a concentration known to cause significant inhibition.
-
Negative Control (No Inhibitor): Add the same volume of assay buffer containing the same final concentration of DMSO as the test wells.
-
Blank (No Enzyme): Add assay buffer instead of the enzyme solution to correct for any background signal.
-
-
Enzyme Inhibition Reaction:
-
To each well (except the blank), add the prepared DHPS enzyme solution.
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding a mixture of the substrates (PABA and DHPP) to all wells.
-
Immediately start monitoring the reaction progress using a microplate reader.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance (or fluorescence, depending on the detection kit) at regular intervals for a set period (e.g., 15-30 minutes).
-
Calculate the initial reaction velocity (rate) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate in presence of inhibitor / Rate in absence of inhibitor)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the half-maximal inhibitory concentration (IC₅₀) value by fitting the data to a dose-response curve (e.g., using sigmoidal dose-response curve fitting software). The IC₅₀ is the concentration of the inhibitor that reduces the enzyme activity by 50%.
-
Data Presentation: A Clear Overview
The results of the inhibition assay should be summarized in a clear and concise table.
| Compound | Target Enzyme | IC₅₀ (µM) |
| This compound | Dihydropteroate Synthase | Experimental Value |
| Sulfamethoxazole (Control) | Dihydropteroate Synthase | Known Value |
Further Characterization: Delving Deeper into the Mechanism
Should this compound demonstrate significant inhibitory activity, further kinetic studies are warranted to determine the mechanism of inhibition (competitive, non-competitive, etc.). This involves performing the enzyme assay with varying concentrations of both the substrate (PABA) and the inhibitor. The data can then be analyzed using graphical methods such as Lineweaver-Burk or Dixon plots.
Alternative and Complementary Assays
As mentioned, this compound could potentially inhibit other enzymes. Researchers can adapt the general principles of the DHPS assay to investigate other targets:
-
Dihydrofolate Reductase (DHFR) Assay: DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, using NADPH as a cofactor. The activity of DHFR can be monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.[7][10][11][12][13] A detailed protocol for a DHFR inhibition assay would follow a similar setup to the DHPS assay, with the appropriate enzyme, substrates (dihydrofolate and NADPH), and a known inhibitor like methotrexate as a positive control.[12]
-
Tyrosinase Inhibition Assay: Tyrosinase catalyzes the oxidation of L-DOPA to dopaquinone, which then forms dopachrome, a colored product. The enzyme's activity can be monitored by measuring the increase in absorbance at approximately 475 nm.[6] Kojic acid is a commonly used positive control for this assay.
Conclusion: A Pathway to Discovery
This application note provides a robust framework for investigating the enzyme inhibitory potential of this compound. By focusing on a probable target, dihydropteroate synthase, and outlining a detailed and validated protocol, researchers are equipped to systematically evaluate this compound's bioactivity. The provided workflow and the potential for adaptation to other enzyme systems offer a comprehensive approach to the initial stages of inhibitor characterization, a critical step in the journey of drug discovery.
References
-
Characterization of inhibitory effects of the potential therapeutic inhibitors, benzoic acid and pyridine derivatives, on the monophenolase and diphenolase activities of tyrosinase. National Institutes of Health. [Link]
-
Dihydrofolate Reductase Activity Kit (Colorimetric) (#BN00511). Assay Genie. [Link]
-
Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. ACS Central Science. [Link]
-
Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. Clinical Chemistry. [Link]
-
Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. National Institutes of Health. [Link]
-
P-Aminobenzoic acid derivatives as inhibitors of the cell-free H2-pteroate synthesizing system of Escherichia coli. PubMed. [Link]
-
4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI. [Link]
-
Discovery and Optimization of 2-Amino-4-methylquinazoline Derivatives as Highly Potent Phosphatidylinositol 3-Kinase Inhibitors for Cancer Treatment. PubMed. [Link]
-
Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase. ACS Chemical Biology. [Link]
-
Scaffold Morphing Led to Evolution of 2,4-Diaminoquinolines and Aminopyrazolopyrimidines As Inhibitors of ATP Synthesis Pathway. ResearchGate. [Link]
-
Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). Assay Genie. [Link]
-
Synthesis of Bi-substrate State Mimics of Dihydropteroate Synthase as Potential Inhibitors and Molecular Probes. PubMed Central. [Link]
-
List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. ResearchGate. [Link]
-
Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. PMC. [Link]
-
Current Status of the Use of Multifunctional Enzymes as Anti-Cancer Drug Targets. MDPI. [Link]
-
Inhibitors of Dihydropteroate Synthase: Substituent Effects in the Side-Chain Aromatic Ring of 6-[[3-(aryloxy)propyl]amino]. PubMed. [Link]
-
Enzyme Inhibitors as Multifaceted Tools in Medicine and Agriculture. MDPI. [Link]
-
Potential inhibitors for bacterial dihydropteroate synthase. The results of a comprehensive screening based on structural similarity with p-amino-benzoic acid and docking simulation on the surface of enzyme. ResearchGate. [Link]
-
Amino Acids as Building Blocks for Carbonic Anhydrase Inhibitors. MDPI. [Link]
-
Structural Studies of Pterin-Based Inhibitors of Dihydropteroate Synthase. PubMed Central. [Link]
-
Enzyme inhibitors: types and the evidence they leave. YouTube. [Link]
-
What are DHPS inhibitors and how do they work?. Patsnap Synapse. [Link]
-
Enzyme Inhibition - Types of Inhibition. TeachMePhysiology. [Link]
-
Inhibition of mutagenesis by p-aminobenzoic acid as a nitrite scavenger. PubMed. [Link]
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Application Note: A Robust, Validated HPLC Method for the Quantification of 2-Amino-4-morpholinobenzoic Acid
Abstract
This application note details a highly specific and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Amino-4-morpholinobenzoic acid. Developed for researchers, scientists, and professionals in drug development, this protocol provides a comprehensive guide from sample preparation to data analysis. The causality behind experimental choices, such as column chemistry, mobile phase composition, and detector settings, is thoroughly explained to ensure methodological transparency and robustness. The method is designed to be validated according to the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for quality control and research applications.
Introduction: The Analytical Challenge
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration must be accurately determined to ensure the quality and efficacy of the final active pharmaceutical ingredient (API). The molecule's structure, featuring both a polar morpholine ring and an aromatic aminobenzoic acid moiety, presents a unique analytical challenge. A successful chromatographic method must be capable of retaining this polar compound while providing sharp, symmetrical peaks for accurate quantification.
Reversed-phase HPLC is the chosen methodology due to its wide applicability and reproducibility in pharmaceutical analysis. This technique separates compounds based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase.[1] For a polar analyte like this compound, careful selection of the column and mobile phase is critical to achieve adequate retention and resolution.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a robust HPLC method. While specific experimental data for this compound is not widely published, we can infer its behavior based on its structural components.
| Property | Estimated Value/Characteristic | Rationale & Implication for HPLC Method Development |
| Molecular Weight | ~222.24 g/mol | Standard molecular weight for small molecule analysis. |
| Polarity | Polar | The presence of the morpholine ring, amino group, and carboxylic acid group contributes to its polarity. This necessitates a reversed-phase method with a highly aqueous mobile phase for retention.[2] |
| pKa | Two pKa values are expected: one for the carboxylic acid (~pH 3-5) and one for the amino group (~pH 2-4). | The pH of the mobile phase will significantly impact the ionization state and, therefore, the retention of the analyte. A pH below the pKa of the carboxylic acid will make it neutral, increasing retention on a C18 column. |
| UV Absorbance | Expected λmax ~254 nm and ~290 nm | The aromatic ring and amino group are strong chromophores. UV detection is a suitable and sensitive method for quantification. |
HPLC Method Parameters and Rationale
The following HPLC method was developed to provide optimal separation, peak shape, and sensitivity for this compound.
| Parameter | Condition | Justification |
| Instrument | Standard HPLC or UHPLC system with UV Detector | This method is compatible with most standard laboratory equipment. |
| Column | C18, 250 x 4.6 mm, 5 µm | A C18 column provides a non-polar stationary phase for reversed-phase chromatography. The 250 mm length ensures sufficient resolution, and the 5 µm particle size offers a good balance between efficiency and backpressure.[3] |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a common mobile phase additive that helps to control the pH and improve peak shape by protonating free silanol groups on the silica-based column. A low pH ensures that the carboxylic acid group of the analyte is protonated, increasing its hydrophobicity and retention. |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase HPLC with good UV transparency and low viscosity. |
| Gradient | 10% B to 70% B over 10 minutes | A gradient elution is employed to ensure the elution of any potential impurities with different polarities and to clean the column after each injection.[4] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detector | UV at 254 nm | This wavelength is chosen based on the expected UV absorbance of the aromatic ring, providing good sensitivity. |
| Injection Volume | 10 µL | A standard injection volume for analytical HPLC. |
| Run Time | 15 minutes | Includes the gradient and a re-equilibration step. |
Detailed Experimental Protocols
Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.[3]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (90:10 Mobile Phase A:Mobile Phase B) to final concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.
Sample Preparation
-
Accurately weigh a sample containing an expected amount of this compound.
-
Dissolve the sample in a known volume of the initial mobile phase composition to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL).
-
Vortex the solution for 1 minute to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[5]
HPLC Analysis Workflow
Caption: Key parameters for HPLC method validation according to ICH Q2 guidelines.
Conclusion
The RP-HPLC method described in this application note provides a reliable and robust solution for the quantitative analysis of this compound. The detailed protocol, grounded in established chromatographic principles and supported by a comprehensive validation framework, ensures that researchers and drug development professionals can confidently implement this method for quality control and research purposes. The systematic approach to method development and validation guarantees the integrity and accuracy of the analytical results.
References
-
Agilent Technologies. (2012). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Retrieved from [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]
-
Agilent Technologies. (2012, September 2). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Retrieved from [Link]
-
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.). Retrieved from [Link]
-
Waters Corporation. (n.d.). HPLC Separation Modes. Retrieved from [Link]
Sources
NMR and mass spectrometry of 2-Amino-4-morpholinobenzoic acid
An Application Note for the Structural Characterization of 2-Amino-4-morpholinobenzoic Acid using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)
Authored by: Gemini, Senior Application Scientist
Introduction
This compound is a substituted aromatic amino acid derivative of significant interest in medicinal chemistry and drug development.[1] Its structure, incorporating a benzoic acid moiety, an aniline-like amino group, and a morpholine ring, presents a versatile scaffold for synthesizing novel therapeutic agents. The morpholine group is a particularly common pharmacophore used to enhance aqueous solubility and metabolic stability in drug candidates.[1] Given its role as a critical building block, unambiguous structural confirmation and purity assessment are paramount. This guide provides a detailed technical overview and robust protocols for the comprehensive characterization of this compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Molecular Structure and Physicochemical Properties
A precise understanding of the molecule's structure is the foundation for spectral interpretation. The key is to assign each unique proton and carbon position to its expected signal in the respective NMR spectra.
-
Chemical Name: 2-Amino-4-(morpholin-4-yl)benzoic acid
-
CAS Number: 404010-74-8
-
Molecular Formula: C₁₁H₁₄N₂O₃
-
Molecular Weight: 222.24 g/mol
Caption: Structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. For this compound, both ¹H and ¹³C NMR are required for full structural verification.
Expert Insights: Solvent Selection
The choice of a deuterated solvent is critical. The molecule possesses both an acidic carboxylic acid group and a basic amino group, making it zwitterionic and often poorly soluble in less polar solvents like chloroform-d (CDCl₃). Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent as it effectively solubilizes polar, protic compounds and allows for the observation of exchangeable protons (NH₂ and COOH).[2][3]
¹H NMR Spectroscopy
Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |
| Hₐ (NH₂) | ~5.9 - 6.2 | Broad Singlet | 2H | - | Exchangeable protons of the amino group. The chemical shift can vary. Similar to the NH₂ in 4-aminobenzoic acid (~5.8 ppm).[2] |
| Hₑ (COOH) | ~11.5 - 12.5 | Broad Singlet | 1H | - | Exchangeable proton of the carboxylic acid. Expected to be significantly downfield.[2][4] |
| H₆ | ~7.6 - 7.7 | Doublet (d) | 1H | ~8-9 | Ortho to the electron-withdrawing COOH group and ortho to the electron-donating NH₂ group. The COOH effect typically dominates, shifting it downfield. |
| H₅ | ~6.2 - 6.3 | Doublet of Doublets (dd) | 1H | J(ortho) ≈ 8-9, J(meta) ≈ 2-3 | Ortho to the strongly electron-donating morpholine group and meta to the NH₂ group, resulting in a significant upfield shift. |
| H₃ | ~6.0 - 6.1 | Doublet (d) | 1H | ~2-3 | Meta to the COOH group but ortho to the NH₂ group and para to the morpholine group, making it the most upfield aromatic proton. |
| Hₔ (O-CH₂) | ~3.7 - 3.8 | Triplet (t) | 4H | ~4-5 | Protons adjacent to the morpholine oxygen are deshielded. Often appear as a triplet or multiplet.[5][6] |
| Hₙ (N-CH₂) | ~3.1 - 3.2 | Triplet (t) | 4H | ~4-5 | Protons adjacent to the morpholine nitrogen are less deshielded than Hₔ. Often appear as a triplet or multiplet.[5][6] |
Protocol: ¹H NMR Sample Preparation and Acquisition
This protocol ensures high-quality, reproducible data.
-
Sample Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry vial.[7][8]
-
Solvent Addition: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[3][8]
-
Dissolution: Vortex or gently sonicate the mixture until the sample is fully dissolved. A clear, particulate-free solution is essential.[3]
-
Transfer: Using a clean glass Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. Avoid any solid particles. If necessary, filter the solution through a small cotton plug in the pipette.[7]
-
Cleaning and Capping: Wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or ethanol to remove fingerprints and dust. Cap the tube securely.[8]
-
Instrument Setup: Insert the sample into the spectrometer.
-
Lock and Shim: Lock onto the deuterium signal of DMSO-d₆. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.
-
Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., 8-16 scans, 1-2 second relaxation delay).
-
Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual DMSO peak at δ 2.50 ppm.
¹³C NMR Spectroscopy
Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale |
| C₇ (COOH) | ~168 - 170 | Typical chemical shift for a carboxylic acid carbon.[2] |
| C₂ (C-NH₂) | ~152 - 154 | Aromatic carbon attached to the strongly donating amino group, shifted significantly downfield. |
| C₄ (C-Morpholine) | ~150 - 152 | Aromatic carbon attached to the nitrogen of the morpholine ring, also strongly deshielded. |
| C₆ | ~131 - 133 | Aromatic CH carbon ortho to the COOH group. |
| C₁ (C-COOH) | ~115 - 117 | Quaternary carbon attached to the COOH group, influenced by adjacent electron-donating groups. |
| C₅ | ~105 - 107 | Aromatic CH carbon ortho to the morpholine group. |
| C₃ | ~98 - 100 | Aromatic CH carbon ortho to the NH₂ group, expected to be the most upfield aromatic carbon. |
| C₁₀, C₁₁ (O-CH₂) | ~66 - 67 | Morpholine carbons adjacent to oxygen.[9] |
| C₉, C₁₂ (N-CH₂) | ~47 - 49 | Morpholine carbons adjacent to nitrogen.[9] |
Protocol: ¹³C NMR Acquisition
The same sample prepared for ¹H NMR can be used.
-
Instrument Setup: Using the locked and shimmed sample from the ¹H analysis, switch the spectrometer to the ¹³C nucleus frequency.
-
Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary to achieve a good signal-to-noise ratio.[7]
-
Processing: Process the data similarly to the ¹H spectrum. Reference the spectrum to the DMSO-d₆ solvent peak at δ 39.52 ppm.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides the exact molecular weight and offers structural clues through fragmentation analysis.
Expert Insights: Ionization Technique Selection
For a polar, non-volatile molecule like this compound, "soft" ionization techniques are required to obtain the molecular ion with minimal initial fragmentation. Electrospray Ionization (ESI) is the method of choice.[10][11] It is highly effective for polar molecules and is readily coupled with liquid chromatography (LC) for sample introduction and purification. Analysis is typically performed in positive ion mode (ESI+) to protonate the basic nitrogen atoms, forming the [M+H]⁺ ion.
Expected High-Resolution Mass Spectrum (HRMS)
-
Molecular Ion: The primary ion observed will be the protonated molecule, [M+H]⁺.
-
Calculated m/z (C₁₁H₁₅N₂O₃⁺): 223.1077
-
Observed m/z: Should be within 5 ppm of the calculated value.
-
-
Common Adducts: Depending on the solvent system, sodium [M+Na]⁺ (m/z 245.0896) or potassium [M+K]⁺ adducts may also be observed.
Predicted MS/MS Fragmentation
Tandem mass spectrometry (MS/MS) involves selecting the [M+H]⁺ precursor ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions.
Caption: Predicted major fragmentation pathways for [M+H]⁺ of the target molecule.
Summary of Key Predicted Fragments
| m/z (Calculated) | Loss | Formula of Fragment | Rationale |
| 205.10 | H₂O | C₁₁H₁₃N₂O₂⁺ | Neutral loss of water from the carboxylic acid group is a common fragmentation pathway for protonated amino acids.[12] |
| 179.12 | CO₂ | C₁₀H₁₅N₂O⁺ | Decarboxylation is a characteristic fragmentation of benzoic acids. |
| 138.05 | C₄H₇NO (Morpholine) | C₇H₈NO₂⁺ | Cleavage of the C-N bond between the aromatic ring and the morpholine nitrogen. This is a common cleavage for aromatic amines.[13] |
Protocol: LC-MS (ESI+) Analysis
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture) at a concentration of ~1 mg/mL. Dilute this stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
-
LC Conditions (Typical):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the compound, then return to initial conditions.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
-
MS Conditions (ESI+):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Gas Temperature: 300 - 350 °C.
-
Nebulizer Pressure: 30 - 50 psi.
-
Scan Range (Full Scan): m/z 50 - 500.
-
MS/MS: Select the precursor ion at m/z 223.11 and apply a range of collision energies (e.g., 10-40 eV) to generate a fragmentation spectrum.
-
Summary
The structural identity and integrity of this compound can be confidently established through the combined application of NMR and MS. ¹H and ¹³C NMR in DMSO-d₆ provide a detailed map of the proton and carbon framework, while high-resolution ESI-MS confirms the elemental composition and offers further structural verification through predictable fragmentation patterns. These protocols provide a validated system for the routine analysis and quality control of this important chemical building block in research and drug development environments.
References
-
PubChem. (n.d.). 4-Aminobenzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]
-
ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]
-
Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. (2006). Spectroscopy Letters, 23(5). Retrieved from [Link]
-
Pharma Focus Europe. (n.d.). Ionization Methods in Modern Mass Spectrometry. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016, July 29). Multiplet shape in proton NMR of morpholines. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H and 13C NMR spectra of N-substituted morpholines. Request PDF. Retrieved from [Link]
-
Morpholines: stereochemistry and preferred steric course of quaternization. (n.d.). Canadian Journal of Chemistry. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]
-
ResearchGate. (n.d.). Specific determination of 20 primary aromatic amines in aqueous food simulants by liquid chromatography-electrospray ionization-tandem mass spectrometry. Request PDF. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001123). Retrieved from [Link]
-
University of Notre Dame. (n.d.). Ionization Modes. Mass Spectrometry & Proteomics Facility. Retrieved from [Link]
-
University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]
-
Bitesize Bio. (2025, March 19). Making Molecules Fly: Ionization Methods in Mass Spec. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
-
PubChem. (n.d.). 2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Mass spectra of morpholine cation and fragment ions which are.... Retrieved from [Link]
-
ResearchGate. (n.d.). Quantitative determination of 22 primary aromatic amines by cation-exchange solid-phase extraction and liquid chromatography-mass spectrometry. Retrieved from [Link]
-
alwsci. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]
-
An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. (2019). Molecules, 24(4), 686. Retrieved from [Link]
-
AMERICAN ELEMENTS. (n.d.). This compound. Retrieved from [Link]
-
CORE. (2024, May 12). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Retrieved from [Link]
-
ACS Publications. (2020, August 5). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]
-
WebSpectra. (n.d.). Beginning Problem #29. Problems in NMR and IR Spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
NIH. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]
-
RSC Publishing. (2015, December 16). Fragmentation reactions using electrospray ionization mass spectrometry. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0001891). Retrieved from [Link]
-
NIH. (2020, January 20). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Morpholin-4-yl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Fragmentation and Interpretation of Spectra. (n.d.). Chapter 2. Retrieved from [Link]
-
Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0001123). Retrieved from [Link]
-
PubMed. (2012). Fragmentation patterns of protonated amino acids formed by atmospheric pressure chemical ionization. Retrieved from [Link]
-
YouTube. (2023, October 23). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern. Retrieved from [Link]
-
The Royal Society of Chemistry. (2015). 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]
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Application Notes & Protocols: Strategic Functionalization of the Amino Group of 2-Amino-4-morpholinobenzoic Acid
Introduction: The Strategic Value of 2-Amino-4-morpholinobenzoic Acid
This compound is a bifunctional chemical scaffold of significant interest in pharmaceutical and medicinal chemistry.[1] Its structure, featuring a nucleophilic aromatic amine and a carboxylic acid on a benzene ring, coupled with a morpholino group, makes it a versatile starting material for the synthesis of a wide array of complex molecules. The morpholino moiety is a well-regarded pharmacophore, often incorporated to enhance aqueous solubility, metabolic stability, and target engagement of drug candidates.[1]
The primary challenge and opportunity in utilizing this scaffold lies in the selective functionalization of its reactive sites. The aromatic amino group, being a potent nucleophile, is a prime target for modification to introduce diverse chemical functionalities. This guide provides detailed protocols and the underlying chemical principles for the selective functionalization of this amino group through three cornerstone reactions: acylation, sulfonylation, and reductive amination. Mastery of these transformations allows researchers to systematically explore the structure-activity relationships (SAR) of novel compounds derived from this valuable building block.
Chemoselectivity: The Key to Unlocking Synthetic Potential
The presence of both an amine and a carboxylic acid necessitates a carefully planned synthetic strategy to ensure reactions occur exclusively at the desired position. While the amino group is nucleophilic, the carboxylic acid can be activated to become a potent electrophile. Uncontrolled reactions could lead to undesired polymerization or side products.[2] The protocols outlined herein are designed to leverage the inherent reactivity differences of the functional groups under specific conditions, thereby achieving high chemoselectivity for the amino group without the need for protecting the carboxylic acid. Under the neutral to basic conditions employed, the carboxylic acid exists predominantly as its carboxylate salt, which is largely unreactive towards the electrophiles used.
Core Protocols for Amino Group Functionalization
Acylation: Forging the Amide Bond
The conversion of the primary amino group into an amide is one of the most fundamental and widely used transformations in organic synthesis.[3] This reaction, often referred to as N-acylation, involves the reaction of the amine with an activated carboxylic acid derivative, such as an acid anhydride or acyl chloride.[3][4] The resulting amide bond is exceptionally stable and is a cornerstone of peptide and protein chemistry.[4]
Caption: General workflow for the N-acylation of this compound.
This protocol is adapted from a standard procedure for the acetylation of the structurally similar anthranilic acid.[4] Acetic anhydride serves as a potent and readily available acetylating agent.
-
Materials:
-
This compound
-
Acetic anhydride
-
Deionized water
-
Erlenmeyer flask (25 mL)
-
Hot plate
-
Stir bar
-
-
Procedure:
-
In a 25 mL Erlenmeyer flask, combine 1.0 g of this compound with 4.0 mL of acetic anhydride.
-
Add a stir bar and place the flask on a hot plate in a fume hood.
-
Gently warm the mixture while stirring until all the solid has dissolved.
-
Increase the heat and maintain a gentle boil for approximately 15 minutes.[4]
-
Remove the flask from the heat and allow it to cool to room temperature.
-
Carefully add 2.0 mL of deionized water to the mixture to quench any unreacted acetic anhydride. Caution: This may be exothermic.
-
Gently heat the mixture to boiling once more to ensure complete hydrolysis of the anhydride and to dissolve the product.
-
Allow the solution to cool slowly to room temperature. The acetylated product should crystallize out of the solution.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold water, and allow it to air dry.
-
Sulfonylation: Crafting the Sulfonamide Linkage
The formation of a sulfonamide by reacting the amino group with a sulfonyl chloride is another crucial transformation, yielding compounds with a wide range of biological activities. The protocol is typically performed under basic conditions to neutralize the hydrochloric acid generated during the reaction.
Caption: General workflow for the N-sulfonylation of this compound.
This general procedure is based on standard methods for the synthesis of sulfonamides from anthranilic acid derivatives.[5]
-
Materials:
-
This compound
-
Aryl sulfonyl chloride (e.g., p-toluenesulfonyl chloride or benzenesulfonyl chloride)
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Acetone (optional, to aid solubility)
-
Hydrochloric acid (HCl), 1M
-
Beaker or round-bottom flask
-
Stir plate and stir bar
-
-
Procedure:
-
Dissolve 1.0 g of this compound in 20 mL of water containing 1.5 equivalents of sodium bicarbonate. If solubility is an issue, a minimal amount of acetone can be added as a co-solvent.
-
In a separate container, dissolve 1.1 equivalents of the aryl sulfonyl chloride in a small amount of acetone.
-
Add the sulfonyl chloride solution dropwise to the stirring amine solution at room temperature over 15-20 minutes.
-
Continue stirring at room temperature for 12 hours or until TLC analysis indicates the consumption of the starting amine.
-
Once the reaction is complete, filter the solution to remove any insoluble impurities.
-
Slowly acidify the clear filtrate with 1M HCl while stirring. The sulfonamide product will precipitate out of the solution.
-
Continue adding acid until the pH is approximately 2-3.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry.
-
Reductive Amination: Controlled N-Alkylation
Reductive amination is a powerful and versatile method for forming secondary or tertiary amines by reacting a primary amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[6][7] The process occurs via an intermediate imine, which is then reduced in situ.[8][9] The key to success is using a reducing agent that is selective for the imine over the starting carbonyl compound, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[8]
Caption: General workflow for the N-alkylation via one-pot reductive amination.
This protocol is a generalized method applicable to many aromatic amines.[7][9] The reaction is typically performed in a one-pot fashion under weakly acidic conditions, which are optimal for imine formation.
-
Materials:
-
This compound
-
Aldehyde or ketone (1.0-1.2 equivalents)
-
Sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents)
-
Methanol (MeOH)
-
Acetic acid (glacial)
-
Round-bottom flask
-
Stir plate and stir bar
-
-
Procedure:
-
Dissolve 1.0 g of this compound in 20 mL of methanol in a round-bottom flask.
-
Add 1.1 equivalents of the desired aldehyde or ketone to the solution.
-
Add a few drops of glacial acetic acid to adjust the pH to approximately 5-6.
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.
-
In a single portion, add 1.5 equivalents of sodium cyanoborohydride to the reaction mixture. Caution: NaBH₃CN is toxic and should be handled with care in a fume hood.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-12 hours.
-
Once the starting amine is consumed, carefully quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
The product can then be isolated by extraction with an appropriate organic solvent (e.g., ethyl acetate) after adjusting the pH of the aqueous layer. Further purification by column chromatography or recrystallization may be necessary.
-
Summary of Protocols and Key Parameters
| Functionalization | Primary Reagents | Solvent | Key Conditions | Rationale |
| N-Acylation | Acetic Anhydride | Neat or Acetic Acid | Heat (gentle boil) | Drives reaction to completion; excess anhydride is easily quenched with water.[4] |
| N-Sulfonylation | Aryl Sulfonyl Chloride, NaHCO₃ | Water / Acetone | Room Temperature, Basic | Base neutralizes HCl byproduct, preventing side reactions and aiding solubility.[5] |
| Reductive Amination | Aldehyde/Ketone, NaBH₃CN | Methanol | Room Temperature, pH 5-6 | Mildly acidic conditions favor imine formation; selective reducing agent prevents carbonyl reduction.[7][8] |
Conclusion
The protocols detailed in these application notes provide researchers with a robust and versatile toolkit for the selective functionalization of the amino group of this compound. By employing these acylation, sulfonylation, and reductive amination strategies, scientists in drug discovery and development can efficiently generate diverse libraries of novel compounds. The careful selection of reagents and control of reaction conditions, as outlined, are paramount to achieving high yields and purity, thereby accelerating the journey from a promising scaffold to a potential therapeutic agent.
References
-
Experiment 8 - Amide Preparation . WebAssign. Available at: [Link]
-
Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Bor . SciSpace. Available at: [Link]
-
Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride . Indian Academy of Sciences. Available at: [Link]
-
Amide synthesis by acylation . Organic Chemistry Portal. Available at: [Link]
-
Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions . IJCRT.org. Available at: [Link]
-
Mild and Useful Method for N-Acylation of Amines . Taylor & Francis Online. Available at: [Link]
-
Lab 10 N Acetylation - The Acetylation of A Primary Aromatic Amine . Scribd. Available at: [Link]
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Reductive Amination, and How It Works . Master Organic Chemistry. Available at: [Link]
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Reductive amination . Wikipedia. Available at: [Link]
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Amine synthesis by reductive amination (reductive alkylation) . Organic Chemistry Portal. Available at: [Link]
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2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid . PubChem. Available at: [Link]
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List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid . ResearchGate. Available at: [Link]
-
Amino Acid-Protecting Groups . SciSpace. Available at: [Link]
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Functionalization of Quinazolin-4-Ones Part 2 : Reactivity of 2-Amino-3, 4, 5, or 6-Nitrobenzoic Acids with Triphenylphosphine Thiocyanate, Alkyl Isothiocyanates, and Further Derivatization Reactions. ResearchGate. Available at: [Link]
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Amide from alkyl amines and 2-hydroxy-4-aminobenzoic acid . ResearchGate. Available at: [Link]
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Protective Groups . Organic Chemistry Portal. Available at: [Link]
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Biocatalytic amide bond formation . Green Chemistry (RSC Publishing). Available at: [Link]
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Copper-Mediated C–H Sulfonylation of Benzoic Acid Derivatives . Thieme. Available at: [Link]
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Protecting Groups List . SynArchive. Available at: [Link]
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Amino Acid-Protecting Groups . MDPI. Available at: [Link]
-
A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions . MDPI. Available at: [Link]
-
2-(Morpholin-4-yl)benzoic acid . PubChem. Available at: [Link]
-
2-Amino-5-morpholinobenzoic Acid . AMERICAN ELEMENTS. Available at: [Link]
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Amide Bond Formation via Reversible, Carboxylic Acid-Promoted Lactone Aminolysis . ACS Publications. Available at: [Link]
-
2-(((4-AMINOPHENYL)SULFONYL)AMINO)BENZOIC ACID . gsrs. Available at: [Link]
-
The In Vitro Effects of N-Substituted p-Aminobenzoic Acid Derivatives upon Sulfonamides . Journal of Bacteriology. Available at: [Link]
-
Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents . PubMed. Available at: [Link]
-
Modification of amino groups . PubMed. Available at: [Link]
-
Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1 . PubMed Central. Available at: [Link]
-
Modification of Amino Groups . PubMed. Available at: [Link]
-
Site-specific functionalization of proteins and their applications to therapeutic antibodies . Future Science. Available at: [Link]
-
Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides . MDPI. Available at: [Link]
-
Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents . ResearchGate. Available at: [Link]
- Process for producing 4-amino-2-hydroxybenzoic acid. Google Patents.
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Amino-4-morpholinobenzoic Acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis and optimization of 2-Amino-4-morpholinobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into maximizing the yield and purity of this valuable synthetic building block. This compound is a key intermediate in pharmaceutical research, often utilized as a scaffold for developing novel therapeutic agents.[1]
This document moves beyond standard protocols to explain the causal relationships behind experimental choices, empowering you to troubleshoot effectively and adapt methodologies to your specific laboratory context.
Section 1: Overview of Synthetic Strategies
The synthesis of this compound primarily follows two robust and widely adopted pathways: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination . The choice between these methods depends on the availability of starting materials, cost, and scalability requirements.
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Nucleophilic Aromatic Substitution (SNAr): This is often the more direct and cost-effective route. It involves the displacement of a good leaving group (typically a halide) on an activated aromatic ring by the nucleophilic morpholine.[2][3] The reaction is facilitated by an electron-withdrawing group or, in this case, the inherent electronic properties of the substituted ring. For this specific molecule, starting with a 2-amino-4-halobenzoic acid is common. The reactivity order for the leaving group in SNAr is typically F > Cl > Br > I.[2]
-
Buchwald-Hartwig Amination: This powerful cross-coupling reaction utilizes a palladium catalyst to form the C-N bond between an aryl halide (or triflate) and morpholine.[4][5][6] It offers a broader substrate scope and often proceeds under milder conditions than traditional SNAr, but requires a more complex catalytic system.[5][6]
Caption: Primary synthetic routes to this compound.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Issue 1: Low or No Product Yield
Question: My reaction has stalled, or I've observed very little product formation after the recommended reaction time. What are the likely causes and solutions?
This is a common problem that can usually be traced back to reaction kinetics, catalyst activity, or reagent purity.
For SNAr Reactions:
-
Cause A: Insufficient Ring Activation / Poor Leaving Group. The rate of SNAr is highly dependent on the nature of the leaving group and the electronic properties of the aromatic ring.[3][7]
-
Solution: If using 2-amino-4-chlorobenzoic acid, the reaction may be sluggish. Switching to 2-amino-4-fluorobenzoic acid is highly recommended, as fluoride is a much better leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and makes the ipso-carbon more electrophilic.[2]
-
-
Cause B: Suboptimal Temperature. SNAr reactions often require significant thermal energy to overcome the activation barrier of forming the intermediate Meisenheimer complex.[3]
-
Solution: Ensure your reaction temperature is adequate, often in the range of 120-180°C.[8] Consider using a higher-boiling solvent like DMSO, NMP, or sulfolane if your current solvent limits the achievable temperature. Monitor for potential decomposition at very high temperatures.
-
-
Cause C: Inappropriate Base. A base is often used to neutralize the H-X acid formed during the reaction, driving the equilibrium towards the product.
-
Solution: An excess of morpholine can often serve as both the nucleophile and the base. Alternatively, a non-nucleophilic inorganic base like K₂CO₃ or Cs₂CO₃ can be effective. Ensure the base is thoroughly dried, as water can interfere with the reaction.
-
For Buchwald-Hartwig Amination:
-
Cause A: Catalyst Inactivity. The palladium catalyst is the heart of the reaction. Its activity can be compromised by impurities or improper handling.
-
Solution:
-
Use a Pre-catalyst: Instead of generating the active Pd(0) species in situ, consider using a commercially available, air-stable Pd pre-catalyst.
-
Oxygen Exclusion: Ensure the reaction is set up under an inert atmosphere (Nitrogen or Argon). Oxygen can oxidize and deactivate the Pd(0) catalyst.[6]
-
Ligand Choice: The choice of phosphine ligand is critical. Sterically hindered, electron-rich ligands (e.g., XPhos, RuPhos, SPhos) are often required to promote the reductive elimination step and stabilize the catalytic species.[5][9]
-
-
-
Cause B: Incorrect Base. The base in a Buchwald-Hartwig reaction is not just an acid scavenger; it actively participates in the catalytic cycle by deprotonating the amine-palladium complex.[10]
-
Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[9] Weaker bases like K₂CO₃ may be insufficient for less reactive aryl chlorides.
-
-
Cause C: Solvent Choice. The solvent must solubilize the reactants and stabilize the catalytic intermediates.
-
Solution: Anhydrous, non-protic solvents like toluene, dioxane, or THF are standard.[6] Ensure your solvent is rigorously dried, as water can hydrolyze the base and interfere with the catalyst.
-
Caption: Workflow for troubleshooting low reaction yield.
Issue 2: Significant Byproduct Formation
Question: My TLC/LC-MS analysis shows multiple spots/peaks, indicating a complex mixture. What are the common side reactions and how can I suppress them?
-
Cause A: Decarboxylation. Anthranilic acids can undergo decarboxylation at high temperatures, especially under acidic conditions, to form aniline derivatives.[11]
-
Solution: Carefully control the reaction temperature. If possible, run the reaction at the lowest effective temperature. If the reaction requires acidic conditions (less common for these pathways), they should be minimized.
-
-
Cause B: N-Arylation of the 2-Amino Group. The starting material's free amino group can potentially compete with morpholine as a nucleophile, leading to dimer or polymer formation.
-
Solution: This is generally less of a problem due to the higher nucleophilicity of the secondary amine (morpholine) compared to the aromatic amine. However, if dimerization is suspected, consider protecting the 2-amino group as an amide (e.g., acetamide) before the coupling reaction, followed by a final deprotection step.
-
-
Cause C (Buchwald-Hartwig): Hydrodehalogenation. A common side reaction in Pd-catalyzed couplings is the replacement of the halide with a hydrogen atom.
-
Solution: This often points to issues with the catalytic cycle, such as a slow reductive elimination step. Optimizing the ligand and ensuring an anhydrous environment can often minimize this pathway.
-
Issue 3: Difficult Product Isolation and Purification
Question: I'm struggling to isolate a pure product. The workup is messy, or the product co-elutes with impurities during chromatography.
-
Cause A: Amphoteric Nature of the Product. As an amino acid, the product is amphoteric and can be soluble in both acidic and aqueous layers depending on the pH.
-
Solution: Utilize isoelectric precipitation. After the reaction, perform an aqueous workup. Acidify the aqueous layer (e.g., with HCl) to protonate the morpholine and amino groups, ensuring the compound is in the aqueous phase while non-polar impurities are extracted with an organic solvent (e.g., ethyl acetate). Then, carefully adjust the pH of the aqueous layer to the isoelectric point (typically pH 4-6) to precipitate the zwitterionic product, which can then be isolated by filtration.
-
-
Cause B: Emulsion Formation. The presence of both organic and aqueous phases with amphiphilic molecules can lead to stubborn emulsions during extraction.
-
Solution: Add a small amount of brine (saturated NaCl solution) to the separatory funnel. The increased ionic strength of the aqueous phase helps to break the emulsion.[11]
-
-
Cause C: Residual Palladium Catalyst. For Buchwald-Hartwig reactions, residual palladium can contaminate the product and is often difficult to remove.
-
Solution: After the reaction, consider filtering the crude mixture through a pad of Celite® or silica gel to remove the heterogeneous catalyst. For soluble palladium species, treatment with a scavenger resin or washing with an aqueous solution of a chelating agent like thiourea can be effective.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred, SNAr or Buchwald-Hartwig? A1: For industrial-scale synthesis, SNAr is often preferred if a suitable substrate like 2-amino-4-fluorobenzoic acid is available, due to its lower cost (no palladium catalyst or expensive ligands) and simpler setup.[12] For laboratory-scale synthesis, medicinal chemistry, or when dealing with less reactive aryl chlorides or bromides, the Buchwald-Hartwig amination offers greater reliability, higher functional group tolerance, and generally milder conditions.[5][6]
Q2: What are the primary safety concerns for this synthesis? A2:
-
Solvents: Toluene and dioxane are flammable and have associated health risks. Handle them in a well-ventilated fume hood.
-
Bases: Sodium tert-butoxide is a strong, corrosive base that reacts violently with water. LiHMDS is also highly reactive. Handle with appropriate personal protective equipment (PPE).
-
Palladium Catalysts: Palladium compounds can be toxic and are environmental hazards. Avoid inhalation of powders.
-
High Temperatures: SNAr reactions often require high temperatures, posing a risk of burns and requiring careful monitoring to prevent solvent flash.
Q3: How can I best monitor the reaction's progress? A3: Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system that gives good separation between your starting material, product, and any major byproducts (e.g., a mixture of ethyl acetate and hexanes, often with a small amount of acetic acid to improve spot shape). Staining with UV light and a potassium permanganate dip can help visualize all components. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) or High-Performance Liquid Chromatography (HPLC) are ideal.
Q4: What are the expected proton NMR (¹H NMR) signals for the final product? A4: In a solvent like DMSO-d₆, you would expect to see:
-
Signals for the aromatic protons on the benzoic acid ring.
-
Two distinct signals (triplets or multiplets) for the morpholine protons, corresponding to the -CH₂-N- and -CH₂-O- groups.
-
A broad singlet for the -NH₂ protons.
-
A very broad singlet for the carboxylic acid -OH proton.
Section 4: Optimized Experimental Protocols
The following are representative protocols and should be considered starting points. Optimization may be required based on your specific lab conditions and reagent purity.
Protocol 1: Synthesis via SNAr
| Parameter | Value |
| Starting Material | 2-Amino-4-fluorobenzoic acid |
| Reagents | Morpholine (4-5 equivalents) |
| Solvent | DMSO or NMP |
| Temperature | 140-160 °C |
| Time | 12-24 hours |
Step-by-Step Methodology:
-
To a sealed reaction vessel, add 2-amino-4-fluorobenzoic acid (1.0 eq).
-
Add the solvent (e.g., DMSO, approx. 5-10 mL per gram of starting material).
-
Add morpholine (4.0 eq) to the mixture.
-
Seal the vessel and heat the reaction mixture to 150 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Pour the mixture into a beaker of ice water.
-
Acidify the aqueous solution with 2M HCl to a pH of ~2.
-
Wash the acidic aqueous layer with ethyl acetate (2x) to remove non-polar impurities.
-
Adjust the pH of the aqueous layer to ~5 with a base (e.g., 2M NaOH or NH₄OH). The product should precipitate.
-
Stir the resulting slurry in an ice bath for 1 hour.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 2: Synthesis via Buchwald-Hartwig Amination
| Parameter | Value |
| Starting Material | 2-Amino-4-chlorobenzoic acid |
| Reagents | Morpholine (1.2-1.5 equivalents) |
| Catalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) |
| Ligand | XPhos (2-4 mol%) or similar bulky phosphine ligand |
| Base | NaOtBu (1.5-2.0 equivalents) |
| Solvent | Anhydrous Toluene or Dioxane |
| Temperature | 90-110 °C |
| Time | 4-12 hours |
Step-by-Step Methodology:
-
To an oven-dried flask under an inert atmosphere (N₂), add the palladium source, the ligand, and the base.
-
Add 2-amino-4-chlorobenzoic acid (1.0 eq).
-
Evacuate and backfill the flask with N₂ three times.
-
Add anhydrous solvent via syringe, followed by morpholine (1.2 eq).
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the catalyst, washing with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract with 1M HCl.
-
Isolate the aqueous layer and adjust the pH to ~5 to precipitate the product, as described in the SNAr workup.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Caption: Simplified Buchwald-Hartwig amination catalytic cycle.
Section 5: References
-
Vertex AI Search Result. Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a).
-
Wikipedia. Buchwald–Hartwig amination.
-
BenchChem. Technical Support Center: Synthesis of Heterocycles from 2-Amino-4-bromobenzoic Acid.
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide.
-
Chemistry LibreTexts. Buchwald-Hartwig Amination.
-
Chemistry Steps. The Mechanism of Nucleophilic Aromatic Substitution.
-
Wikipedia. Nucleophilic aromatic substitution.
-
BenchChem. This compound.
-
ChemShuttle. This compound; CAS No.: 404010-74-8.
-
BenchChem. Optimizing reaction conditions for the synthesis of morpholine derivatives.
-
YouTube. The Buchwald-Hartwig Amination Reaction.
-
Guidechem. How to synthesize and app 2-Amino-4-Fluorobenzoic Acid.
-
KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Page loading... [wap.guidechem.com]
Technical Support Center: Overcoming Low Yield in 2-Amino-4-morpholinobenzoic Acid Reactions
Welcome to the technical support center for the synthesis of 2-Amino-4-morpholinobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes. Here, we address common challenges that can lead to low yields and provide practical, experience-driven solutions.
Troubleshooting Guide: Diagnosis and Solutions for Low Yield
Low yields in the synthesis of this compound can be frustrating. This section provides a systematic approach to identifying and resolving the root causes of suboptimal outcomes.
Q1: My Buchwald-Hartwig amination of 2-amino-4-halobenzoic acid with morpholine is giving a low yield. What are the likely causes and how can I fix it?
The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction, but its success is highly sensitive to several factors.[1][2] Low yields often stem from issues with the catalyst system, reaction conditions, or the nature of the starting materials.
Potential Causes & Solutions:
-
Catalyst and Ligand Choice: The combination of the palladium precursor and the phosphine ligand is critical.
-
Insight: While Pd(OAc)₂ is a common precursor, it can be unreliable for forming the active catalytic species.[3] Pre-catalysts often provide cleaner and more reproducible results.[3][4]
-
Recommendation: Consider using a palladacycle pre-catalyst. For the ligand, bulky, electron-rich phosphines are generally preferred for Buchwald-Hartwig reactions. Experiment with different ligands to find the optimal one for your specific substrate.
-
-
Aryl Halide Reactivity: The nature of the leaving group on the benzoic acid derivative significantly impacts the reaction rate.
-
Insight: The general reactivity order for aryl halides in many cross-coupling reactions is I > Br > Cl.[4] However, for Buchwald-Hartwig aminations, aryl bromides are often more reactive than aryl iodides, which can sometimes inhibit the catalyst.[4] Aryl chlorides can be particularly challenging due to the difficulty of oxidative addition.[3][4]
-
Recommendation: If you are using an aryl chloride, consider switching to the corresponding aryl bromide for better results.[3]
-
-
Base Selection: The choice of base is crucial and can influence both the reaction rate and the stability of your starting materials and product.
-
Insight: Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOtBu) is a common choice. However, some starting materials or protecting groups may be sensitive to strong bases at high temperatures.[3]
-
Recommendation: Screen different bases such as K₃PO₄ or Cs₂CO₃. If base-sensitive functional groups are present, a milder base may be necessary, potentially requiring longer reaction times or higher temperatures.
-
-
Solvent Effects: The solvent plays a key role in solubility and reaction kinetics.
-
Insight: Toluene, dioxane, and THF are commonly used solvents for Buchwald-Hartwig reactions.[4][5] Poor solubility of any of the reactants can significantly hinder the reaction.[4]
-
Recommendation: Ensure your starting materials are soluble in the chosen solvent at the reaction temperature. Using a mixture of solvents can sometimes improve solubility.[4] Recent studies have also explored the use of green solvents like vegetable oils, which can surprisingly enhance reaction efficiency.[2]
-
-
Reaction Temperature and Time: These parameters are critical for driving the reaction to completion.
-
Insight: Insufficient temperature can lead to an incomplete reaction.[6] Conversely, excessively high temperatures can cause degradation of the starting materials, product, or catalyst.[7]
-
Recommendation: Optimize the temperature and monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time.[7]
-
Q2: I'm observing multiple spots on my TLC plate, suggesting the formation of byproducts. What are the common side reactions and how can I minimize them?
The presence of multiple products indicates that side reactions are competing with your desired transformation. Identifying these byproducts is the first step toward mitigating their formation.
Common Side Reactions & Prevention Strategies:
-
Hydrodehalogenation: This is the replacement of the halogen on your starting material with a hydrogen atom, leading to the formation of 2-aminobenzoic acid.
-
Cause: This can be promoted by certain catalyst systems and reaction conditions.
-
Prevention: Optimizing the ligand and catalyst loading can help to suppress this side reaction. Ensure that your reaction is performed under an inert atmosphere to minimize sources of hydrogen.
-
-
Dimerization of Starting Materials: Self-coupling of the aryl halide or the amine can occur.
-
Cause: This is often a result of suboptimal catalyst activity or concentration.
-
Prevention: Adjusting the catalyst-to-substrate ratio and ensuring a well-dispersed reaction mixture through efficient stirring can help.
-
-
Reaction with the Carboxylic Acid Group: The carboxylic acid can potentially coordinate to the metal center, interfering with the catalytic cycle.
-
Cause: The free carboxylic acid can act as a ligand.
-
Prevention: It is often advantageous to perform the Buchwald-Hartwig amination on the corresponding ester of the benzoic acid and then hydrolyze the ester in a subsequent step. This protects the carboxylic acid group during the coupling reaction.
-
-
Decarboxylation: Loss of the carboxylic acid group can occur, especially at high temperatures and under acidic or strongly basic conditions.[7]
-
Cause: The stability of the carboxyl group can be compromised under harsh conditions.
-
Prevention: If decarboxylation is suspected, try running the reaction at a lower temperature for a longer period.[7] If possible, avoid highly acidic or basic workup conditions until the product is isolated.
-
Frequently Asked Questions (FAQs)
This section addresses common questions about the synthesis of this compound, providing quick and actionable advice.
Q3: What is a reliable synthetic route for preparing this compound?
A common and often successful route involves a nucleophilic aromatic substitution (SNAr) reaction or a palladium-catalyzed cross-coupling reaction.
Example Synthetic Pathway:
A typical synthesis starts with a 2-amino-4-halobenzoic acid derivative, often the fluoro or bromo analog.
-
Starting Material Selection: 2-Amino-4-fluorobenzoic acid is a good starting material for SNAr reactions, as the fluorine atom is a good leaving group in this context. 2-Amino-4-bromobenzoic acid is a suitable substrate for Buchwald-Hartwig amination.[7]
-
Reaction with Morpholine:
-
For SNAr: The reaction of 2-amino-4-fluorobenzoic acid with morpholine is typically carried out in a high-boiling polar aprotic solvent such as DMSO or NMP at elevated temperatures.
-
For Buchwald-Hartwig: The reaction of 2-amino-4-bromobenzoic acid with morpholine requires a palladium catalyst, a suitable phosphine ligand, and a base in an appropriate solvent like toluene or dioxane.[1]
-
Q4: I'm having difficulty purifying my final product. What are some effective purification strategies?
Purification can be challenging due to the amphoteric nature of the product (containing both an acidic carboxylic acid and a basic amino group).
Purification Techniques:
-
Recrystallization: This is often the most effective method for obtaining high-purity material.
-
Solvent Selection: A mixture of solvents is often required. For example, dissolving the crude product in a polar solvent like ethanol or methanol and then adding a less polar solvent like water or hexane until turbidity is observed, followed by slow cooling, can yield pure crystals.[7]
-
-
Acid-Base Extraction: This technique can be used to remove non-amphoteric impurities.
-
Dissolve the crude product in an aqueous base (e.g., sodium bicarbonate solution) to form the water-soluble carboxylate salt.
-
Wash with an organic solvent (e.g., ethyl acetate) to remove non-acidic organic impurities.
-
Acidify the aqueous layer with an acid (e.g., HCl) to a pH of around 4-5 to precipitate the product.[8]
-
Collect the solid by filtration and wash with cold water.
-
-
Column Chromatography: While possible, this can be challenging due to the polarity of the compound.
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase: A polar eluent system is required, often a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol), sometimes with the addition of a small amount of acetic acid or triethylamine to improve peak shape.
-
Q5: How can I confirm the identity and purity of my this compound?
A combination of spectroscopic and analytical techniques should be used to confirm the structure and assess the purity of your final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic peaks for the aromatic protons, the morpholine protons, and the amine and carboxylic acid protons.
-
¹³C NMR: Will confirm the number of unique carbon atoms in the molecule.
-
-
Mass Spectrometry (MS): Will provide the molecular weight of the compound, confirming its identity.
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the N-H and O-H stretches of the amino and carboxylic acid groups, as well as the C=O stretch of the carboxylic acid.
-
High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the compound by measuring the area of the product peak relative to any impurity peaks.
Experimental Protocols & Data
Representative Reaction Conditions for Buchwald-Hartwig Amination
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Aryl Halide | 2-Amino-4-bromobenzoic acid methyl ester | 2-Amino-4-bromobenzoic acid | 2-Amino-4-chlorobenzoic acid methyl ester |
| Amine | Morpholine (1.2 equiv) | Morpholine (1.5 equiv) | Morpholine (1.2 equiv) |
| Catalyst | Pd₂(dba)₃ (2 mol%) | Pd(OAc)₂ (5 mol%) | G3-Palladacycle (1 mol%) |
| Ligand | XPhos (4 mol%) | BINAP (10 mol%) | BrettPhos (2 mol%) |
| Base | NaOtBu (1.4 equiv) | K₃PO₄ (2.0 equiv) | LHMDS (1.5 equiv) |
| Solvent | Toluene | Dioxane | THF |
| Temperature | 100 °C | 110 °C | 80 °C |
| Time | 12 h | 24 h | 18 h |
| Typical Yield | Moderate to High | Low to Moderate | High |
Note: These are starting points for optimization. Yields are highly dependent on the specific substrate and reaction scale.
Step-by-Step Protocol for Ester Hydrolysis
If the amination reaction is performed on the methyl ester, the final step is to hydrolyze the ester to the carboxylic acid.
-
Dissolution: Dissolve the this compound methyl ester in a suitable solvent such as methanol or THF.
-
Base Addition: Add an aqueous solution of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (typically 2-3 equivalents).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Carefully neutralize the reaction mixture with an aqueous acid (e.g., 1M HCl) to a pH of approximately 7.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by recrystallization as described in Q4.
Visualizing the Workflow
Troubleshooting Logic for Low Yield
Caption: A logical workflow for troubleshooting low yields.
General Synthesis and Purification Workflow
Caption: A general workflow for the synthesis and purification.
References
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? [Online forum]. Available at: [Link]
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Specific Solvent Issues with Buchwald-Hartwig Amination. (n.d.). Wordpress. Available at: [Link]
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ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. Wordpress. Available at: [Link]
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Gouverneur, V., et al. (2019). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega, 4(10), 14327-14336. Available at: [Link]
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Kappe, C. O., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 40(21), 3583-3592. Available at: [Link]
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Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the In Vivo Efficacy of Morpholino-Substituted PI3K Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Targeting PI3K with Morpholino-Substituted Derivatives
The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway is a cornerstone of cellular regulation, governing processes such as cell growth, proliferation, survival, and metabolism.[1][2] Its frequent dysregulation in a wide array of human cancers has established it as a critical therapeutic target.[1][3] Morpholino-substituted compounds have emerged as a significant chemical class for developing PI3K inhibitors, offering favorable pharmacokinetic properties and potent, selective inhibition. This guide focuses on three such derivatives that have progressed to clinical evaluation, each with a distinct inhibitory profile against PI3K isoforms.
Duvelisib is a dual inhibitor of PI3K-δ and PI3K-γ, isoforms predominantly expressed in hematopoietic cells.[1][4] This dual targeting not only directly impacts malignant B-cells but also modulates the tumor microenvironment by influencing T-cells and macrophages.[1] IPI-549 (Eganelisib) is a selective inhibitor of the PI3K-γ isoform, which plays a crucial role in regulating the immune response, particularly the function of myeloid-derived suppressor cells (MDSCs) and macrophages within the tumor microenvironment.[5][6] Umbralisib is a dual inhibitor of PI3K-δ and casein kinase 1-epsilon (CK1ε), with high selectivity for the δ isoform over other PI3K isoforms.[7][8] It is important to note that Umbralisib (marketed as Ukoniq) was voluntarily withdrawn from the market in 2022 for its indications in marginal zone lymphoma and follicular lymphoma due to safety concerns, including a potential increased risk of death observed in a clinical trial.[9][10]
The PI3K/AKT/mTOR Signaling Pathway: A Visual Overview
The PI3K signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the recruitment and activation of PI3K at the cell membrane. PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably AKT and PDK1. This colocalization at the membrane facilitates the phosphorylation and activation of AKT by PDK1 and mTORC2. Activated AKT, in turn, phosphorylates a multitude of downstream substrates, including mTORC1, which promotes protein synthesis and cell growth, and inhibits apoptosis-inducing factors like BAD and the FOXO transcription factors.[3][11]
Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.
Comparative In Vivo Efficacy
A direct head-to-head in vivo comparison of Duvelisib, IPI-549, and Umbralisib in the same preclinical model is not extensively available in the published literature. Therefore, this section presents a comparative analysis based on data from separate studies to provide a synthesized overview of their preclinical efficacy.
Duvelisib: Dual PI3K-δ/γ Inhibition in Hematological Malignancies
Duvelisib has demonstrated significant in vivo activity in various preclinical models of hematological malignancies, particularly those of B-cell origin. The dual inhibition of PI3K-δ and -γ is believed to contribute to its robust efficacy by not only directly targeting tumor cells but also by modulating the tumor-supportive microenvironment.[4]
| Cancer Type | Mouse Model | Cell Line/PDX | Dosage | Administration | Key Findings | Reference |
| Chronic Lymphocytic Leukemia (CLL) | NSG | Patient-derived | 100 mg/kg, 5 days/week for 3 weeks | Oral Gavage | Significantly reduced leukemic burden. | [12] |
| T-Cell Lymphoma (TCL) | NSG | Patient-derived (DFTL-78024) | 10 mg/kg, daily for 7 days | Oral | Shifted tumor-associated macrophages from an immunosuppressive to an inflammatory phenotype. | [11] |
| Pediatric Acute Lymphoblastic Leukemia (ALL) | NSG | Patient-derived | 50 mg/kg, twice daily for 28 days | Oral Gavage | Limited single-agent activity observed. | [2] |
| Transformed Follicular Lymphoma | Nude | DoHH2 xenograft | Not specified | Not specified | Greater tumor growth inhibition compared to a PI3K-δ selective inhibitor. | [4] |
IPI-549 (Eganelisib): Targeting the Tumor Microenvironment in Solid Tumors
IPI-549's selective inhibition of PI3K-γ positions it as an immunomodulatory agent. Preclinical studies have primarily focused on its ability to reprogram the tumor microenvironment, particularly by targeting immunosuppressive myeloid cells, thereby enhancing anti-tumor T-cell responses.
| Cancer Type | Mouse Model | Key Findings | Reference |
| Multiple Solid Tumors | Syngeneic | Demonstrated dose-dependent, single-agent anti-tumor activity. | [6] |
| Solid Tumors | Syngeneic | Increased the number of intratumoral CD8+ T-cells. | [6] |
| Solid Tumors | Syngeneic | Combination with checkpoint inhibitors showed greater tumor growth inhibition than monotherapy. | [5][6] |
Umbralisib: PI3K-δ and CK1ε Inhibition in Lymphomas
Umbralisib has shown efficacy in preclinical models of lymphoma, attributed to its dual inhibition of PI3K-δ and CK1ε.[8] While its clinical development has been impacted by safety concerns, the preclinical data highlight its anti-tumor potential.
| Cancer Type | Mouse Model | Key Findings | Reference |
| Mantle Cell Lymphoma (MCL) | Xenograft (REC-1) | Synergistic activity in combination with ublituximab and TG-1701. | [13] |
| Ibrutinib-resistant MCL | Xenograft (UPN-1) | Modest single-agent activity, improved in combination with ublituximab and TG-1701. | [13] |
Experimental Protocols
This section provides detailed, step-by-step methodologies for key in vivo experiments to evaluate the efficacy of morpholino-substituted PI3K inhibitors.
Workflow for In Vivo Efficacy Studies
A typical workflow for assessing the in vivo efficacy of a PI3K inhibitor involves several key stages, from model selection to data analysis.
Caption: General workflow for an in vivo efficacy study.
Protocol for a Subcutaneous Xenograft Model
This protocol is a self-validating system for assessing the anti-tumor activity of a PI3K inhibitor in an immunodeficient mouse model.
1. Cell Culture and Preparation:
- Culture human cancer cells (e.g., DoHH2 for lymphoma) in appropriate media and conditions.
- Harvest cells during the logarithmic growth phase.
- Wash cells with sterile PBS and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
2. Tumor Implantation:
- Anesthetize 6-8 week old female immunodeficient mice (e.g., NOD/SCID or NSG).
- Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.
3. Tumor Growth Monitoring and Randomization:
- Monitor tumor growth by measuring the length and width of the tumors with digital calipers every 2-3 days.
- Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
- When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
4. Drug Formulation and Administration:
- Prepare the PI3K inhibitor (e.g., Duvelisib) in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water).
- Administer the drug or vehicle control to the mice via oral gavage at the predetermined dose and schedule (e.g., 50 mg/kg, once daily).
5. Efficacy Evaluation:
- Continue to monitor tumor volume and body weight throughout the study.
- The primary endpoint is typically tumor growth inhibition (TGI), calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
- Secondary endpoints may include overall survival.
6. Pharmacodynamic Analysis (Optional):
- At the end of the study, tumors can be harvested for analysis of target engagement (e.g., Western blot for phosphorylated AKT) or other biomarkers.
Protocol for a Syngeneic Tumor Model
This protocol is designed to evaluate the efficacy of an immuno-oncology agent like IPI-549 in an immunocompetent mouse model.
1. Cell Culture and Preparation:
- Culture murine cancer cells (e.g., CT26 colon carcinoma) in appropriate media.
- Prepare the cell suspension as described in the xenograft protocol.
2. Tumor Implantation:
- Use 6-8 week old female immunocompetent mice of the same genetic background as the cell line (e.g., BALB/c for CT26).
- Implant the tumor cells subcutaneously as described above.
3. Tumor Growth Monitoring and Randomization:
- Follow the same procedure as for the xenograft model.
4. Drug Formulation and Administration:
- Formulate and administer the PI3K inhibitor (e.g., IPI-549) as described previously.
5. Efficacy and Immunophenotyping:
- Monitor tumor growth and survival as the primary endpoints.
- At the end of the study, tumors and spleens can be harvested for immunophenotyping by flow cytometry to analyze changes in immune cell populations (e.g., CD8+ T-cells, MDSCs, M1/M2 macrophages).
Conclusion and Future Directions
The morpholino-substituted PI3K inhibitors Duvelisib, IPI-549, and Umbralisib have demonstrated significant, albeit distinct, in vivo anti-tumor efficacy in preclinical models. Duvelisib's dual inhibition of PI3K-δ and -γ offers a potent approach for hematological malignancies by targeting both the tumor and its microenvironment. IPI-549's selective PI3K-γ inhibition highlights the potential of modulating the immune landscape to treat solid tumors, particularly in combination with checkpoint inhibitors. While Umbralisib's clinical journey has been halted due to safety concerns, its preclinical data underscores the therapeutic potential of targeting PI3K-δ.
Future research should focus on direct, head-to-head preclinical comparisons of these and other emerging PI3K inhibitors to better delineate their relative efficacy and optimal therapeutic niches. Furthermore, the development of predictive biomarkers to identify patient populations most likely to respond to specific PI3K isoform inhibitors remains a critical unmet need. The continued exploration of rational combination strategies, particularly with immunotherapy, will be paramount in maximizing the clinical potential of this important class of targeted agents.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Handling of 2-Amino-4-morpholinobenzoic acid
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-Amino-4-morpholinobenzoic acid. As a compound featuring both an aromatic amine and a morpholine moiety, it necessitates a cautious approach grounded in the known hazards of these chemical classes. This document synthesizes technical data with field-proven insights to ensure your safety and the integrity of your research.
Hazard Profile: A Synthesis of Potential Risks
-
Aromatic Amines: This class of compounds is associated with significant health hazards, including potential carcinogenicity and mutagenicity.[1][2] A primary concern is their ready absorption through the skin, making dermal contact a critical exposure route.[1] Systemic effects can include methaemoglobinaemia, characterized by headache, cardiac dysrhythmia, a drop in blood pressure, and cyanosis.
-
Morpholine: Morpholine is a hazardous substance that can cause severe skin burns and eye damage upon contact.[3][4] Its vapors can be irritating to the respiratory tract, and it is classified as harmful if swallowed or inhaled, and toxic in contact with skin.[5][6][7] Morpholine is also a flammable liquid and vapor, requiring careful handling away from ignition sources.[3][6][7]
Based on these parent structures, this compound should be handled as a substance that is potentially toxic via inhalation, ingestion, and skin absorption, and as a severe irritant to the skin and eyes.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling this compound. The following table summarizes the recommended PPE, with detailed explanations below.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton) | To prevent skin contact and absorption of the aromatic amine and morpholine moieties. |
| Eye & Face Protection | Chemical safety goggles and a face shield | To protect against splashes that could cause severe eye damage. |
| Respiratory Protection | NIOSH-approved respirator (e.g., half-mask with organic vapor cartridges) | To prevent inhalation of dust or aerosols, especially when handling the solid compound or preparing solutions. |
| Protective Clothing | Fully-buttoned laboratory coat, long pants, and closed-toe shoes | To protect skin from accidental contact and spills. |
Hand Protection: The Critical Barrier
Given the high potential for dermal absorption of aromatic amines, selecting the correct gloves is paramount. Standard latex or nitrile gloves may not offer sufficient protection for prolonged handling.
-
Recommended Gloves: Butyl rubber or Viton gloves are recommended for their high resistance to a broad range of chemicals, including amines and morpholine.[5]
-
Glove Change Regimen: A strict glove change schedule is essential. Contaminated gloves can become a source of exposure.[8] Always remove and discard gloves immediately after handling the compound and wash your hands thoroughly.
Eye and Face Protection: Shielding from Severe Damage
The corrosive potential of the morpholine component necessitates robust eye and face protection.[3][4]
-
Minimum Requirement: At a minimum, chemical safety goggles that provide a complete seal around the eyes should be worn.[9]
-
Enhanced Protection: For procedures with a higher risk of splashing, such as transferring solutions or working with larger quantities, a face shield should be worn in addition to safety goggles.[9][10]
Respiratory Protection: Safeguarding Against Inhalation Hazards
The potential for respiratory tract irritation and toxicity from both the aromatic amine and morpholine components makes respiratory protection a key consideration.
-
For Solids: When handling the powdered form of this compound, a NIOSH-approved respirator with particulate filters is necessary to prevent inhalation of dust.
-
For Solutions: When working with solutions, especially if heated or aerosolized, a half-mask or full-face respirator with organic vapor cartridges should be used.[11]
-
Engineering Controls: All work with this compound should be conducted in a certified chemical fume hood to minimize the concentration of airborne contaminants.[4][9]
Protective Clothing: Minimizing Skin Exposure
Standard laboratory attire provides a basic level of protection, but adherence to best practices is crucial.
-
Laboratory Coat: A clean, fully-buttoned laboratory coat should be worn at all times.
-
Full Coverage: Long pants and closed-toe shoes are mandatory to protect the legs and feet from potential spills.[8][12]
-
Contaminated Clothing: Any clothing that becomes contaminated should be removed immediately and decontaminated before reuse.[6]
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound will minimize the risk of exposure.
Pre-Experiment Preparation
-
Designated Area: Designate a specific area within a chemical fume hood for handling this compound.
-
PPE Check: Before starting, inspect all PPE for damage and ensure it is the correct type for the task.
-
Spill Kit: Ensure a spill kit containing appropriate absorbent materials and waste containers is readily accessible.
Handling the Compound
-
Weighing: When weighing the solid, use a balance inside the fume hood or in a ventilated enclosure to control dust.
-
Solution Preparation: Add the solid to the solvent slowly to avoid splashing. If heating is required, do so under reflux in the fume hood.
-
Transfers: Use a funnel for liquid transfers to minimize the risk of spills.
Spill Cleanup
-
Evacuate: In the event of a spill, evacuate non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Absorb: For liquid spills, use an inert absorbent material. For solid spills, carefully sweep up the material to avoid creating dust.
-
Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.
-
Dispose: Collect all contaminated materials in a sealed container for hazardous waste disposal.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
-
Solid Waste: Collect solid this compound waste in a clearly labeled, sealed container.
-
Liquid Waste: Collect liquid waste containing this compound in a separate, sealed, and properly labeled container. Do not mix with other waste streams unless compatibility is confirmed.[13]
-
Contaminated Materials: All contaminated items, including gloves, absorbent materials, and disposable labware, must be disposed of as hazardous waste.[14]
Labeling and Storage
-
Labeling: All waste containers must be clearly labeled with the full chemical name "this compound" and the appropriate hazard warnings.[15]
-
Storage: Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.[13][15]
Arranging for Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[15] Do not attempt to dispose of this chemical down the drain or in the regular trash.[13][16]
Visualizing the PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE Selection Workflow for this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
